Product packaging for (4-(3-Fluorophenoxy)phenyl)boronic acid(Cat. No.:CAS No. 1029438-36-5)

(4-(3-Fluorophenoxy)phenyl)boronic acid

Cat. No.: B1393666
CAS No.: 1029438-36-5
M. Wt: 232.02 g/mol
InChI Key: GJKLNXCGVYJBRK-UHFFFAOYSA-N
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Description

(4-(3-Fluorophenoxy)phenyl)boronic acid is a specialized fluorinated arylboronic acid that serves as a valuable building block in synthetic organic chemistry and drug discovery research. As a boronic acid derivative, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it enables the formation of carbon-carbon bonds to create complex biaryl structures central to pharmaceutical development . The incorporation of a fluorine atom and an ether linkage in its structure can significantly influence the compound's electronic properties, potentially enhancing its reactivity and allowing for fine-tuning of the resulting molecules' characteristics . In medicinal chemistry, fluorinated phenylboronic acids like this compound are of particular interest due to their potential biological activities. Boronic acid derivatives have demonstrated antibacterial, antifungal, and anticancer properties in research settings, with fluorine substitution often being deployed as a strategy to modulate bioavailability and binding affinity . Furthermore, boronic acids can act as reversible covalent warheads, enabling their investigation as enzyme inhibitors or as components in targeted drug delivery systems that recognize diol-containing structures on cell surfaces . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this compound in accordance with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BFO3 B1393666 (4-(3-Fluorophenoxy)phenyl)boronic acid CAS No. 1029438-36-5

Properties

IUPAC Name

[4-(3-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLNXCGVYJBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681907
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029438-36-5
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-(3-Fluorophenoxy)phenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a key building block in modern medicinal chemistry and materials science. We will delve into the prevalent synthetic strategies, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of characterization and safety.

Introduction: Significance and Synthetic Overview

This compound is a versatile bifunctional molecule. The boronic acid moiety serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The fluorophenoxy group, on the other hand, imparts unique electronic and lipophilic properties, making this compound a valuable synthon in the development of pharmaceuticals and advanced materials. Its derivatives have found applications as inhibitors of various enzymes and as components in organic light-emitting diodes (OLEDs).

The synthesis of arylboronic acids like this compound typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester. The most common and industrially scalable approach utilizes a Grignard or organolithium reagent.

Synthetic Strategies: A Mechanistic Perspective

The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. For this compound, the most reliable method proceeds via a Grignard reagent intermediate.

The Grignard Route: A Robust and Scalable Approach

This strategy hinges on the initial formation of a Grignard reagent from 1-bromo-4-(3-fluorophenoxy)benzene. This is followed by a nucleophilic attack on a trialkyl borate, typically trimethyl or triisopropyl borate. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.

Mechanism:

  • Grignard Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-4-(3-fluorophenoxy)benzene. This reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which coordinates to the magnesium center, stabilizing the Grignard reagent.

  • Borylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This results in the formation of a boronate ester intermediate.

  • Hydrolysis: Acidic workup protonates the boronate ester, leading to the final this compound product.

Grignard_Synthesis A 1-Bromo-4-(3-fluorophenoxy)benzene Grignard Grignard Reagent A->Grignard  + Mg, THF Mg Mg B_ester B(OR)3 H3O H3O+ Boronate Boronate Ester Grignard->Boronate  + B(OR)3 Product This compound Boronate->Product  + H3O+

Figure 1: The Grignard-based .

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety considerations.

Materials and Equipment
  • Reagents: 1-bromo-4-(3-fluorophenoxy)benzene, magnesium turnings, iodine, anhydrous tetrahydrofuran (THF), trimethyl borate, hydrochloric acid (2M), ethyl acetate, brine, anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Reaction Workflow

protocol_workflow start Start: Assemble Dry Glassware step1 Charge Flask with Mg and I2 start->step1 step2 Add Anhydrous THF step1->step2 step3 Initiate Grignard Formation with Aryl Bromide step2->step3 step4 Maintain Reflux step3->step4 step5 Cool to 0°C step4->step5 step6 Add Trimethyl Borate step5->step6 step7 Warm to Room Temperature step6->step7 step8 Quench with 2M HCl step7->step8 step9 Aqueous Workup step8->step9 step10 Dry Organic Layer step9->step10 step11 Remove Solvent step10->step11 step12 Recrystallize Product step11->step12 end End: Characterize Pure Product step12->end

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Grignard Formation:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-4-(3-fluorophenoxy)benzene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add trimethyl borate (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 2M hydrochloric acid until the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a white solid.

Typical Reaction Parameters
ParameterValue
Scale 10 mmol
Solvent Anhydrous THF
Temperature (Grignard) Reflux (~66 °C)
Temperature (Borylation) 0 °C to RT
Reaction Time 4-6 hours
Typical Yield 70-85%

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic aromatic proton signals. The proton ortho to the boronic acid group will typically appear as a downfield doublet.

    • ¹³C NMR will confirm the number of unique carbon environments.

    • ¹¹B NMR will show a characteristic signal for the boronic acid group.

    • ¹⁹F NMR will show a signal corresponding to the fluorine atom on the phenoxy ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Anhydrous Solvents: THF is highly flammable and can form explosive peroxides. Always use from a freshly opened bottle or a solvent purification system.

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions should be carried out under an inert atmosphere.

  • Borate Esters: Trimethyl borate is flammable and an irritant. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate Inactive magnesium surface, wet glassware or solventAdd a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.
Low yield Incomplete Grignard formation, premature quenching of the Grignard reagentExtend the reflux time for Grignard formation. Ensure all reagents and solvents are anhydrous.
Formation of side products Wurtz coupling of the Grignard reagentMaintain a slow addition rate of the aryl bromide.

Conclusion

The via the Grignard route is a reliable and scalable method that provides good yields of this important building block. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to success. The protocol described herein, coupled with rigorous characterization, will enable researchers to confidently produce high-purity material for their downstream applications in drug discovery and materials science.

An In-depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid (CAS: 1029438-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Fluorophenoxy)phenyl)boronic acid is a synthetically versatile organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its unique structural features—a fluorinated phenoxy group coupled to a phenylboronic acid moiety—offer distinct advantages in modulating molecular properties and enabling efficient carbon-carbon bond formation. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction for the development of targeted therapeutics. Detailed experimental protocols, safety and handling procedures, and quality control considerations are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Biaryl Ethers

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the biaryl ether scaffold is a privileged structure found in numerous biologically active compounds. This compound combines these features, making it a highly valuable reagent for introducing a fluorinated biaryl ether motif into target molecules.[1] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for constructing C-C bonds.[2] This boronic acid has gained prominence as a key intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer.[3][4][5]

Physicochemical & Structural Characteristics

A thorough understanding of the compound's properties is fundamental to its effective application and handling.

PropertyValueSource
CAS Number 1029438-36-5N/A
Molecular Formula C₁₂H₁₀BFO₃N/A
Molecular Weight 232.02 g/mol N/A
Appearance White to off-white crystalline powderN/A
Purity Typically ≥98%[6]
Storage Store refrigerated (2-8°C) in a dry, well-ventilated place. Keep container tightly closed.N/A

Structural Representation:

Caption: 2D Structure of this compound.

Synthesis Protocol: A Representative Approach

Workflow Diagram: Synthesis of Arylboronic Acid

Synthesis_Workflow cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Isolation A 1-Bromo-4-(3-fluorophenoxy)benzene in dry THF B Cool to -78 °C under Argon A->B C Add n-BuLi dropwise B->C D Stir for 1-2 hours at -78 °C C->D F Cannula transfer of organolithium solution to borate D->F E Trimethyl borate in dry THF at -78 °C E->F G Stir and warm to RT overnight F->G H Add aqueous HCl (e.g., 2M) G->H I Stir vigorously H->I J Extract with Ethyl Acetate I->J K Dry, filter, and concentrate J->K L Purify by recrystallization K->L

Caption: General workflow for the synthesis of arylboronic acids.

Detailed Step-by-Step Protocol:

Materials:

  • 1-Bromo-4-(3-fluorophenoxy)benzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Trimethyl borate (1.2 equiv)

  • Hydrochloric acid (2M aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or Pentane for recrystallization

Procedure:

  • Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an argon atmosphere. Allow the flask to cool to room temperature.

  • Organolithium Formation: Dissolve 1-bromo-4-(3-fluorophenoxy)benzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C. Transfer the freshly prepared organolithium solution to the trimethyl borate solution via a cannula. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2M HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours at room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude boronic acid can be purified by recrystallization.[9] Dissolve the crude solid in a minimal amount of hot ethyl acetate or diethyl ether and add a non-polar solvent like hexanes or pentane until turbidity is observed. Cool the mixture slowly to induce crystallization. Filter the resulting white solid and dry under vacuum.

Quality Control & Characterization

Ensuring the purity and identity of the boronic acid is critical for reproducible results in subsequent reactions. Common impurities include the corresponding boroxine (a cyclic anhydride formed by dehydration) and deboronated starting material.[10][11]

Expected Spectroscopic Data (Based on Analogous Structures):
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.9-7.8 ppm). A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O. The integration of aromatic protons should correspond to the 8 protons of the biaryl ether system.

  • ¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms of the aromatic rings, with their chemical shifts influenced by the fluorine and oxygen substituents. Carbon-fluorine coupling (J-coupling) will be observable for the carbons in the fluorinated ring.[12][13]

  • FTIR (ATR): Key characteristic peaks are expected for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching (around 1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[14][15]

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a c-Met Kinase Inhibitor Precursor

This compound is a key reagent in the synthesis of c-Met kinase inhibitors.[3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is a hallmark of many cancers.[10][16] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a major focus of cancer drug development.

c-Met Signaling Pathway Overview

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds Dimer Dimerization & Autophosphorylation cMet->Dimer leads to RAS RAS/MAPK Pathway Dimer->RAS activates PI3K PI3K/AKT Pathway Dimer->PI3K activates STAT STAT Pathway Dimer->STAT activates Proliferation Cell Proliferation & Survival RAS->Proliferation Motility Motility, Invasion, & Metastasis RAS->Motility PI3K->Proliferation PI3K->Motility STAT->Proliferation Inhibitor Small Molecule Inhibitor (e.g., derived from Topic) Inhibitor->Dimer blocks ATP binding

Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.

Representative Suzuki-Miyaura Coupling Protocol:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide, a common step in the synthesis of kinase inhibitors.[17][18][19]

Materials:

  • Aryl bromide (e.g., a substituted bromo-quinazoline or bromo-aniline, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Arylboronic acids are generally stable solids but require proper handling to ensure user safety and maintain compound integrity.

  • Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. When handling the powder, use a fume hood to avoid inhalation.

  • Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Refrigeration is recommended. Boronic acids can dehydrate to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water or during the workup of a reaction.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has cemented its role in the development of next-generation therapeutics. By understanding its synthesis, properties, and reaction protocols, and by adhering to proper quality control and safety measures, scientists can effectively leverage this reagent to advance their research objectives.

References

An In-depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(3-Fluorophenoxy)phenyl)boronic acid is a specialized organic compound that has emerged as a critical building block in modern synthetic chemistry. Structurally, it is characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is in turn linked to a 3-fluorophenoxy group via an ether bond. This unique arrangement of functional groups imparts a combination of stability and reactivity, making it an invaluable reagent. Its primary utility is found in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2] This guide provides an in-depth analysis of its chemical and physical properties, explores the mechanistic basis for its reactivity, details its applications in various research fields, and presents a practical experimental protocol for its use.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are paramount for its successful application in a laboratory setting. These properties dictate storage conditions, solvent selection, and handling procedures.

Table 1: Key Compound Identifiers

IdentifierValue
Chemical Name This compound
Synonyms Boronic acid, B-[4-(3-fluorophenoxy)phenyl]-
CAS Number 1029438-36-5[1]
Molecular Formula C₁₂H₁₀BFO₃[1]
Molecular Weight 232.02 g/mol

Table 2: Physical and Chemical Properties

PropertyValue/Description
Appearance Typically a white to off-white crystalline powder.
Melting Point Data not consistently reported in available literature.[1]
Boiling Point Not applicable; likely to decompose upon significant heating.[1]
Solubility Limited solubility in water. Soluble in many organic solvents such as DMSO, methanol, and THF.
pKa The presence of the electron-withdrawing fluorine atom is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid, increasing its Lewis acidity.[3][4]
Storage Recommended to be stored under refrigerated conditions.[1] Keep in a dry, dark place under an inert atmosphere.

Chemical Profile and Core Reactivity

The synthetic utility of this compound is rooted in the distinct chemical behaviors of its constituent parts: the boronic acid moiety and the fluorinated aromatic system.

The Boronic Acid Moiety: A Versatile Functional Group

Boronic acids are considered versatile intermediates due to their stability, low toxicity, and unique reactivity.[4] The boron atom in this compound is a Lewis acid, capable of accepting an electron pair. This Lewis acidity is fundamental to its role in transmetalation during the Suzuki-Miyaura coupling cycle.

A crucial aspect of boronic acids is the influence of substituents on their acidity. The fluorine atom on the phenoxy ring acts as an electron-withdrawing group, which pulls electron density away from the boronic acid functional group. This inductive effect enhances the boron's electrophilicity, thereby lowering the pKa and facilitating the formation of the boronate complex required for efficient transmetalation.[3][4]

Boronic acids can exist in equilibrium with their trimeric anhydride form, known as a boroxine, particularly under dehydrating conditions. While this can sometimes affect reactivity, the equilibrium is typically reversible in the presence of water or the basic conditions used in coupling reactions.

The Suzuki-Miyaura Reaction: A Paradigm of C-C Bond Formation

The most significant application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed process allows for the precise formation of a carbon-carbon bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organic halide or triflate. The reaction is prized for its high tolerance of various functional groups, mild reaction conditions, and stereospecificity.[5]

The catalytic cycle, as illustrated below, provides the mechanistic framework for understanding the reaction. The choice of catalyst, base, and solvent is critical for optimizing reaction yield and minimizing side products. The inherent stability and favorable electronic properties of this compound make it an excellent substrate for this transformation.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar Boronate Ar'-B(OH)₃⁻ Boronate->Transmetalation Activated Boronate Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar'-B(OH)₂ This compound BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Biaryl Product ArX Ar-X ArX->OxAdd Organic Halide

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Applications in Research and Development

The ability to strategically introduce the 4-(3-fluorophenoxy)phenyl moiety makes this boronic acid a valuable tool across several scientific disciplines.

  • Pharmaceutical Development : This compound is frequently used as a building block in the synthesis of complex organic molecules for drug discovery.[1] The resulting biaryl structures are common motifs in biologically active compounds, and the fluorine atom can enhance metabolic stability, binding affinity, or pharmacokinetic properties of a potential drug candidate.[6]

  • Agrochemical Synthesis : In the agrochemical industry, it is employed to create novel pesticides and herbicides.[1] The specific structural unit it provides can be essential for the biological activity of the target agrochemical.

  • Materials Science : The reagent finds applications in the synthesis of functionalized polymers and advanced materials.[2][6] The resulting diaryl ether structures can be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, or other functional materials where specific electronic and physical properties are required.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a biaryl product by coupling this compound with 4-bromoanisole.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.

  • Triphenylphosphine [PPh₃] (0.04 eq) - Ligand to stabilize the Pd(0) active catalyst.

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground - Base required to activate the boronic acid for transmetalation.

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Flask Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. This removes atmospheric moisture and oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Allow the flask to cool to room temperature. Under a positive pressure of nitrogen, add this compound, 4-bromoanisole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio via syringe. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Degassing: Equip the flask with a reflux condenser under a nitrogen atmosphere. Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes. This step is critical to remove any remaining dissolved oxygen.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic product and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. The washes remove the inorganic base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Handling and Safety Considerations

As a Senior Application Scientist, it is my responsibility to emphasize that proper laboratory safety protocols are non-negotiable. While specific toxicity data for this compound is limited, related fluorinated arylboronic acids carry known hazards.

  • Hazard Profile : Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a highly effective and versatile synthetic intermediate. Its value is derived from a stable, yet reactive, chemical nature, which is expertly leveraged in the Suzuki-Miyaura cross-coupling reaction. For researchers in drug development, agrochemicals, and materials science, this compound provides a reliable and efficient method for introducing the fluorinated diaryl ether motif, enabling the construction of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and handling requirements is the key to unlocking its full synthetic potential.

References

An In-Depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-(3-Fluorophenoxy)phenyl)boronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document explores the compound's fundamental properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions.

Core Molecular Attributes

This compound is an organoboron compound that has gained prominence as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring a boronic acid functional group and a fluorinated phenoxy moiety, imparts unique reactivity and makes it a valuable tool in pharmaceutical and agrochemical research.[1]

Physicochemical Data Summary

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BFO₃[1]
Molecular Weight 232.02 g/mol [1]
CAS Number 1029438-36-5[1]
Appearance White to off-white powder/crystalline solid[2]
Melting Point 90-110 °C[2]
Storage Refrigerated, under inert atmosphere[1]

The Role of the Fluoro Substituent: A Mechanistic Insight

The presence of a fluorine atom at the meta-position of the phenoxy ring is not a trivial structural feature; it critically influences the electronic properties and, consequently, the reactivity of the boronic acid.

Expertise in Action: The fluorine atom is a strongly electron-withdrawing group. This inductive effect (-I) lowers the pKa of the boronic acid compared to its non-fluorinated analog, increasing its Lewis acidity.[3] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of the boronate species, which is the active nucleophile in the reaction.[4] For researchers, this means that reactions involving this reagent may proceed under milder conditions or with improved kinetics.

Synthesis_Workflow start Start: 1-bromo-4-(3-fluorophenoxy)benzene lithiation 1. Add Anhydrous THF 2. Cool to -78 °C 3. Add n-BuLi start->lithiation borylation 1. Prepare B(OMe)₃ in THF at -78 °C 2. Cannula transfer aryllithium lithiation->borylation Forms Aryllithium hydrolysis 1. Warm to RT 2. Quench with aq. HCl 3. Stir borylation->hydrolysis Forms Borate Ester workup 1. Extract with Organic Solvent 2. Dry over Na₂SO₄ 3. Concentrate hydrolysis->workup purification Recrystallization or Chromatography workup->purification product Product: this compound purification->product Suzuki_Cycle pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)(L)₂-X pd0->pd2_1 Oxidative Addition (+ Ar-X) pd2_2 Ar-Pd(II)(L)₂-Ar' pd2_1->pd2_2 Transmetalation (+ Ar'-B(OH)₂ / Base) product Ar-Ar' pd2_2->product Reductive Elimination product->pd0 Catalyst Regeneration

References

chemical structure of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid: Structure, Synthesis, and Applications

Abstract

This compound, CAS No. 1029438-36-5, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic and medicinal chemistry.[1][2] Its unique structure, featuring a reactive boronic acid handle, a rigid bi-aryl ether backbone, and a strategically placed fluorine atom, makes it an invaluable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and materials science. The discussion is tailored for researchers and development professionals, emphasizing the causal relationships behind experimental methodologies and the strategic value of this compound in synthetic design.

The Strategic Importance of Fluorinated Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. They are generally stable, crystalline solids with low to moderate toxicity, making them highly amenable to a wide range of chemical transformations.[3] Their prominence surged following the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1]

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase bioavailability by modifying lipophilicity.[4] The compound this compound leverages these benefits, offering a pre-packaged, fluorinated aryl fragment for direct incorporation into target molecules.

Molecular Profile of this compound

Chemical Structure and Nomenclature

The molecule consists of a phenylboronic acid moiety linked via an ether oxygen to a 3-fluorophenyl group. This arrangement places the boronic acid at the 4-position, para to the ether linkage, providing a linear extension point for chemical synthesis.

  • Systematic Name: this compound

  • Synonyms: 4-(3-Fluorophenoxy)phenylboronic acid; Boronic acid, B-[4-(3-fluorophenoxy)phenyl]-[1]

  • CAS Number: 1029438-36-5[1][5]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is typically supplied as a stable, off-white solid, requiring refrigerated and anhydrous conditions for long-term storage to prevent degradation, particularly dehydration to its boroxine anhydride form.

PropertyValueSource
Molecular Formula C₁₂H₁₀BFO₃[1]
Molecular Weight 232.02 g/mol [1]
Appearance White to off-white solid/powder[5]
Storage Temperature 2-8°C, under inert atmosphere[5][6]
Solubility Soluble in organic solvents like DMSO, DMF, and hot dioxane; low water solubility.General knowledge
SMILES OB(O)c1ccc(Oc2cccc(F)c2)cc1[6]
InChI Key GJKLNXCGVYJBRK-UHFFFAOYSA-N[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern synthesis for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species transfers its organic group (the (4-(3-fluorophenoxy)phenyl) moiety) to the palladium center, displacing the halide. The base is critical for activating the boronic acid and facilitating this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Workflow

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (Our Compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization

General Synthetic Route

The synthesis of arylboronic acids is well-established. A common and reliable method involves a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.[7][8] For this compound, the logical precursor is 1-bromo-4-(3-fluorophenoxy)benzene.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • 1-bromo-4-(3-fluorophenoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate, B(OMe)₃

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(3-fluorophenoxy)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over aromatic deprotonation.

  • Addition of n-BuLi: Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF. Rapidly transfer the aryllithium solution from the first flask into the cold trimethyl borate solution via cannula. This "inverse addition" minimizes the formation of diaryl and triaryl borate byproducts by keeping the borate ester in excess.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until a clear biphasic solution or a fine precipitate of the product is observed.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure boronic acid.

Spectroscopic Characterization (Predicted)
SpectroscopyPredicted Signals and Rationale
¹H NMR (DMSO-d₆)~8.1 ppm (s, 2H): Broad singlet for the two acidic protons of the B(OH)₂ group. ~7.8-7.9 ppm (d, 2H): Aromatic protons on the boronic acid ring, ortho to the boron. ~7.0-7.5 ppm (m, 6H): Complex multiplet region for the remaining aromatic protons on both rings. The fluorine atom will induce additional coupling.
¹³C NMR (DMSO-d₆)~110-160 ppm: Expect 10 distinct signals in the aromatic region, as the two rings are inequivalent. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation. The carbons attached to fluorine and oxygen will be downfield.
¹⁹F NMR (DMSO-d₆)~ -110 to -115 ppm (s): A single peak corresponding to the single fluorine atom on the phenoxy ring.
¹¹B NMR (DMSO-d₆)~28-30 ppm: A characteristic broad signal for the trigonal planar boron atom of the boronic acid.
FT-IR (KBr Pellet)~3300 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group. ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~1350 cm⁻¹: B-O stretching. ~1250 cm⁻¹: Aryl C-O ether stretching. ~1150 cm⁻¹: C-F stretching.

Utility in Drug Discovery & Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1] Its structure is frequently found in advanced drug candidates and patented chemical matter, particularly in oncology and immunology.

The workflow for its use in drug discovery follows a clear path from a simple building block to a complex, high-value molecule. This progression underscores the importance of reliable access to such foundational reagents.

Drug_Discovery_Workflow start This compound (Building Block) coupling Suzuki-Miyaura Coupling with a complex halide (Ar-X) start->coupling intermediate Advanced Biaryl Intermediate coupling->intermediate derivatization Further Synthetic Steps (e.g., functional group manipulation) intermediate->derivatization candidate Drug Candidate Molecule derivatization->candidate screening Biological Screening (In Vitro / In Vivo Assays) candidate->screening

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. Safety data for closely related phenylboronic acids provide a reliable guide to its hazard profile.[11][12]

Hazard Identification
Hazard ClassGHS StatementPrecautionary Code
Acute Oral Toxicity H302: Harmful if swallowedP301 + P312
Skin Irritation H315: Causes skin irritationP280, P302 + P352
Eye Irritation H319: Causes serious eye irritationP280, P305 + P351 + P338
Respiratory Irritation H335: May cause respiratory irritationP261, P304 + P340
Recommended Handling Procedures
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust.[11] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[11][13]

  • Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames. Use spark-proof tools.

Storage and Stability
  • Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[13][14]

  • Temperature: Refrigerate at 2-8°C for optimal long-term stability.[5][14]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The compound is moisture-sensitive and can dehydrate to form its cyclic boroxine trimer.[13]

Conclusion

This compound is a sophisticated and strategically important chemical reagent. Its value extends beyond its basic structure to the synthetic possibilities it enables. By combining the reliable reactivity of a boronic acid with the beneficial properties of a fluorinated biaryl ether scaffold, it provides chemists in pharmaceutical and materials research with a powerful tool for innovation. Proper understanding of its synthesis, handling, and application is key to unlocking its full potential in the creation of novel and functional molecules.

References

A Senior Application Scientist's Guide to the Commercial Acquisition and Quality Control of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-(3-Fluorophenoxy)phenyl)boronic acid in Modern Drug Discovery

This compound, with its CAS number 1029438-36-5, is a sophisticated arylboronic acid derivative that has garnered significant attention in the realms of pharmaceutical and agrochemical research.[1] Its structural motifs, a fluorophenoxy group linked to a phenylboronic acid, make it a highly valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] These reactions are instrumental in the construction of complex molecular architectures, enabling the formation of carbon-carbon bonds with high precision.[2][3] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making this reagent a key component in the synthesis of novel drug candidates and other biologically active compounds.[2][4]

Given its critical role, the reliable procurement of high-purity this compound is a paramount concern for researchers and process chemists. This guide provides an in-depth technical overview of the commercial landscape for this reagent, offering practical insights into supplier evaluation, quality assessment, and best practices for handling and storage.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a commercial supplier for a critical reagent like this compound extends beyond a simple price comparison. For research and development, and particularly for later-stage process development, consistency, purity, and reliable documentation are non-negotiable.

Identifying and Vetting Potential Suppliers

A multitude of chemical suppliers offer this compound, ranging from large, well-established manufacturers to smaller, specialized chemical synthesis companies. Initial searches on chemical sourcing platforms and supplier websites will yield a list of potential vendors.[1][5][6][7][8] However, the crucial next step is a thorough vetting process.

Key Supplier Evaluation Criteria:

  • Reputation and Specialization: Prioritize suppliers with a strong track record in the synthesis and supply of boronic acids and their derivatives. Companies that specialize in organoboron chemistry often have more robust quality control measures in place.

  • Transparency of Information: Reputable suppliers will readily provide comprehensive technical data. This includes not just the basic specifications but also detailed analytical data upon request.

  • Scalability: For projects that may transition from research to production, it is essential to consider a supplier's ability to provide larger, GMP-grade quantities of the material in the future.

  • Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any specific requirements or concerns.

The following diagram illustrates a structured workflow for the supplier selection and initial qualification process:```dot graph TD { A[Start: Identify Need for this compound] --> B{Initial Supplier Screening}; B --> C[Request Quotations and Technical Data]; C --> D{Evaluate Supplier Reputation and Capabilities}; D --> E[Shortlist 2-3 Potential Suppliers]; E --> F[Request Samples and Certificates of Analysis (CoA)]; F --> G{Perform In-House Quality Control on Samples}; G --> H[Qualify Supplier and Establish Supply Agreement]; subgraph "Supplier Vetting" D; E; end subgraph "Quality Verification" F; G; end }

Caption: In-House Analytical Validation Workflow.

Part 3: Safe Handling, Storage, and Application Considerations

Arylboronic acids, while generally stable, require proper handling and storage to maintain their integrity and ensure laboratory safety.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. [9][10]* Ventilation: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. [9][10]* Avoid Contact: Prevent contact with skin and eyes. [9]In case of contact, flush the affected area with copious amounts of water. [11]

Storage and Stability
  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place. [1]Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere. [5]* Hygroscopicity: Boronic acids can be hygroscopic. Proper storage is crucial to prevent the absorption of moisture, which can affect reactivity and lead to the formation of boroxines.

  • Potential for Deboronation: Under certain conditions, particularly in the presence of strong acids or bases, or with prolonged heating, arylboronic acids can undergo protodeboronation. [12]

Application in Suzuki-Miyaura Coupling

This compound is a versatile reagent in Suzuki-Miyaura coupling reactions. [3][13][14][15] A Generalized Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (often between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, perform an aqueous workup to remove inorganic salts, and purify the crude product by column chromatography, recrystallization, or other suitable methods.

Conclusion

The successful application of this compound in research and development hinges on a strategic approach to its procurement and handling. By implementing a rigorous supplier vetting process, conducting thorough in-house quality control, and adhering to best practices for safety and storage, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This comprehensive approach mitigates risks associated with reagent quality and ultimately accelerates the pace of innovation in drug discovery and materials science.

References

literature review on the characteristics of fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characteristics of Fluorinated Phenylboronic Acids

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Phenylboronic Acid Chemistry

Phenylboronic acids and their derivatives are foundational pillars in modern organic chemistry, materials science, and drug discovery.[1] Their utility as versatile building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has enabled the construction of complex molecular architectures with unprecedented efficiency.[1][2][3] Beyond synthesis, the boronic acid moiety—a Lewis acid—possesses a unique ability to form reversible covalent bonds with diols, a property that has been harnessed for developing sophisticated chemical sensors and therapeutic agents.[4]

In recent years, the strategic incorporation of fluorine into the phenyl ring of these compounds has emerged as a powerful strategy to modulate their physicochemical and biological properties.[5][6][7] The judicious placement of fluorine, the most electronegative element, can profoundly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinities.[7][8] This guide provides an in-depth exploration of the characteristics of fluorinated phenylboronic acids, offering field-proven insights into their synthesis, unique properties, and diverse applications for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Fluorinated Phenylboronic Acids

The preparation of fluorinated phenylboronic acids can be achieved through several synthetic strategies, ranging from traditional organometallic methods to modern catalytic C-F bond formation. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A common and well-established method involves the reaction of a fluorinated aryl-organometallic reagent (generated via a lithium-halogen exchange or from a Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[9] More recently, transition-metal-catalyzed reactions have provided alternative routes. For instance, palladium-catalyzed fluorination of arylboronic acid derivatives and copper-mediated fluorination of arylboronate esters have been developed as powerful methods.[10][11][12][13] Electrophilic fluorinating agents, such as acetyl hypofluorite (AcOF) derived from diluted fluorine gas, can also convert electron-rich aryl boronic acids into their corresponding aryl fluorides.[14]

Logical Flow of a General Synthetic Protocol

The diagram below illustrates a generalized workflow for the synthesis of a fluorinated phenylboronic acid via an organolithium intermediate. This method is widely used due to its reliability and the commercial availability of many fluorinated aryl bromides.

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product A Fluorinated Aryl Bromide (Ar-Br) B Add n-BuLi or t-BuLi in THF at -78°C A->B Reactant C Fluorinated Aryllithium (Ar-Li) B->C Forms D Add Trialkyl Borate (e.g., B(OMe)₃) at -78°C C->D Reacts with E Aqueous Acidic Workup (e.g., HCl) D->E Followed by F Fluorinated Phenylboronic Acid (Ar-B(OH)₂) E->F Yields

Caption: General workflow for the synthesis of fluorinated phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol is adapted from a reported synthesis and demonstrates a practical application of the lithiation-borylation sequence.[9]

  • Protection of Amine: Start with 4-bromo-2-fluoroaniline. Protect the amine group, for example, as a Boc-protected derivative, to prevent interference in subsequent steps.

  • Lithium-Halogen Exchange: Dissolve the protected 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. Stir at -78°C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: To the same reaction vessel, add trimethyl borate, B(OCH₃)₃, dropwise while maintaining the temperature at -78°C. Allow the reaction to stir for an additional 2-3 hours at this temperature.

  • Hydrolysis and Deprotection: Quench the reaction by slowly adding an aqueous solution of hydrochloric acid (HCl). Allow the mixture to warm to room temperature. The acidic conditions will hydrolyze the borate ester and simultaneously remove the Boc protecting group.

  • Purification: After workup, the crude product can be purified by recrystallization or column chromatography to yield the final 4-amino-3-fluorophenylboronic acid. The reported yield for this multi-step process is around 47%.[9]

Part 2: Core Physicochemical Characteristics

The introduction of fluorine substituents dramatically alters the fundamental properties of phenylboronic acids, most notably their acidity, stability, and solid-state structure.

Enhanced Lewis Acidity (pKa)

The most significant consequence of fluorination is a substantial increase in the Lewis acidity of the boron center.[2][5] This is crucial for applications in sensing and catalysis, as a lower pKa allows the boronic acid to interact with target molecules (like diols) at physiological pH.[9][15] The acidity of boronic acids is defined by the equilibrium between the neutral, trigonal planar acid and its anionic, tetrahedral boronate form upon reaction with a Lewis base (like OH⁻).

pKa_Equilibrium ArB(OH)₂ Trigonal Planar Fluorophenylboronic Acid ArB(OH)₃⁻ Tetrahedral Boronate Anion ArB(OH)₂->ArB(OH)₃⁻ + OH⁻ ArB(OH)₃⁻->ArB(OH)₂ - OH⁻

Caption: Equilibrium of boronic acid and its corresponding boronate anion.

The electron-withdrawing nature of fluorine pulls electron density from the aromatic ring and, by extension, from the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77, compared to a pKa of about 8.8 for unsubstituted phenylboronic acid.[2][16]

The position of the fluorine atom has a pronounced effect:

  • Ortho Position: Generally causes the largest increase in acidity. This is attributed to the strong inductive effect and the potential formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the acid form.[2]

  • Meta Position: The acidity increase is significant, driven primarily by the inductive effect.[2]

  • Para Position: The effect is less pronounced due to the partial compensation of the electron-withdrawing inductive effect by the electron-donating resonance (mesomeric) effect of the fluorine atom.[2]

CompoundSubstituent(s)pKa ValueReference
Phenylboronic AcidH~8.8[5]
2-Fluorophenylboronic acid2-F7.97[17]
3-Fluorophenylboronic acid3-F8.41[17]
4-Fluorophenylboronic acid4-F8.77[2][16]
3-(Trifluoromethyl)phenylboronic acid3-CF₃7.91[18]
4-(Trifluoromethyl)phenylboronic acid4-CF₃7.82[18]
3-(Trifluoromethoxy)phenylboronic acid3-OCF₃7.85[5]
4-(Trifluoromethoxy)phenylboronic acid4-OCF₃7.81[5]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F₄6.17[2][16]

Note: pKa values can vary slightly depending on the measurement method (e.g., spectrophotometric vs. potentiometric) and conditions.[16][17]

Structural and Conformational Properties

Single-crystal X-ray diffraction studies reveal that fluorination significantly influences molecular geometry and crystal packing.[19]

  • Dimeric Structures: In the solid state, most fluorinated phenylboronic acids form typical hydrogen-bonded dimers with a syn-anti arrangement of the hydroxyl groups.[2][5]

  • Molecular Planarity: The molecules are generally not planar. A notable feature is the dihedral angle between the plane of the phenyl ring and the B(OH)₂ group. For instance, in (trifluoromethyl)phenylboronic acids, this angle is smallest for the para isomer (~7-15°) and largest for the ortho isomer (~56°), reflecting steric effects.[2]

  • Intramolecular Interactions: In ortho-fluorophenylboronic acids, weak intramolecular B-O-H···F hydrogen bonds are often observed.[2] Similarly, an intramolecular hydrogen bond is formed in ortho-(trifluoromethoxy)phenylboronic acid.[5]

Hydrolytic Stability

While boronic acids are generally stable, they can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), particularly under harsh conditions. The stability of fluorinated phenylboronic acids can be influenced by the substitution pattern. For example, compounds with two fluorine atoms in the ortho positions (e.g., 2,6-difluorophenylboronic acid) have been found to be less stable.[16][20] This instability is a critical consideration in designing synthetic routes and purification procedures, especially when basic conditions are required.[21]

Part 3: Key Applications in Research and Development

The unique characteristics conferred by fluorination make these compounds highly valuable in several advanced fields.

Drug Discovery and Medicinal Chemistry

Fluorinated phenylboronic acids are critical building blocks in the pharmaceutical industry.[1][8] The introduction of fluorine can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve membrane permeability and target binding affinity through favorable electronic interactions.[6][7][8]

  • Enzyme Inhibitors: The boronic acid moiety can act as a transition-state analogue to inhibit serine proteases. The increased Lewis acidity of fluorinated versions can enhance their potency.

  • Antifungal Agents: The FDA-approved drug Tavaborole, an oxaborole (a class of boronic acid derivatives), is used to treat onychomycosis. The presence of a fluorine atom in its structure is crucial for its biological activity.[2]

  • Synthetic Intermediates: They are widely used in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures found in many pharmaceuticals.[2][8][22]

Chemical and Biological Sensors

The ability of boronic acids to bind reversibly with 1,2- or 1,3-diols forms the basis of sensors for carbohydrates, catechols (e.g., dopamine), and other important bioanalytes.[4][23][24]

  • Mechanism of Sensing: The binding of a diol converts the trigonal boronic acid to a tetrahedral boronate ester. This change in geometry and electronic structure can be transduced into a detectable signal, commonly a change in fluorescence.[23][25] Fluorinated phenylboronic acids are often coupled to a fluorophore; diol binding alters photoinduced electron transfer (PET) between the fluorophore and the boron center, resulting in a fluorescence "turn-on" or "turn-off" response.[23][26]

  • Importance of Acidity: The enhanced acidity of fluorinated phenylboronic acids is a key advantage, as it facilitates diol binding at neutral (physiological) pH, where less acidic boronic acids are not reactive enough.[9][15]

  • Fluoride Sensing: As Lewis acids, boronic acids can also directly bind to fluoride ions, enabling the development of sensors for detecting fluoride in aqueous solutions.[4][25][26]

Sensor_Mechanism cluster_components Components cluster_binding Binding Event (at physiological pH) cluster_signal Signal Transduction A Fluorinated Phenylboronic Acid-Fluorophore Conjugate C Formation of Cyclic Boronate Ester A->C B Diol Analyte (e.g., Glucose) B->C D Change in Boron Hybridization (sp² → sp³) C->D E Alteration of PET Process D->E F Change in Fluorescence (Signal ON/OFF) E->F

Caption: Workflow for a fluorinated boronic acid-based fluorescent sensor.

Advanced Materials Synthesis

In materials science, fluorinated phenylboronic acids serve as precursors for synthesizing materials with tailored electronic and optical properties.[22] They are used to construct liquid crystals, polymers, and other organic frameworks where the polarity and electron-withdrawing nature of the C-F bond can be exploited to control the material's bulk properties.[22][27]

Conclusion

The introduction of fluorine into the phenylboronic acid scaffold is a powerful and versatile strategy for fine-tuning molecular properties. Fluorination significantly enhances Lewis acidity, a critical factor for applications in biological sensing at physiological pH. It also provides a means to modulate stability, conformation, and intermolecular interactions, which are key to designing novel therapeutics and advanced materials. As synthetic methodologies continue to advance, the accessibility and application of these unique building blocks will undoubtedly expand, further solidifying their indispensable role in chemistry, biology, and materials science.

References

The Strategic Advantage of Fluorine: An In-Depth Technical Guide to its Influence on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modulating Phenylboronic Acid Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, small size, and high electronegativity can profoundly alter the physicochemical and biological characteristics of a parent compound.[3][4] When incorporated into the phenylboronic acid scaffold, a workhorse in synthetic chemistry, fluorine imparts a remarkable level of control over reactivity, acidity, and stability. This guide provides a comprehensive exploration of the multifaceted influence of fluorine substituents on phenylboronic acid reactivity, offering field-proven insights for researchers and drug development professionals. We will delve into the fundamental electronic effects of fluorine, its impact on Lewis acidity and pKa, and the subsequent implications for crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.

Part 1: The Electronic Tug-of-War: How Fluorine Governs Phenylboronic Acid Properties

The influence of fluorine on the reactivity of phenylboronic acids is a direct consequence of its potent electron-withdrawing inductive effect (-I) and its weaker, yet significant, electron-donating resonance effect (+R). The interplay of these opposing forces is highly dependent on the position of the fluorine substituent on the phenyl ring.

Impact on Lewis Acidity and pKa

The Lewis acidity of the boron center is a critical determinant of a phenylboronic acid's reactivity. A more Lewis acidic boron atom will more readily engage with nucleophiles, a key step in many of its characteristic reactions. The introduction of fluorine generally increases the Lewis acidity of phenylboronic acids.[5][6] This is primarily attributed to the strong inductive electron withdrawal by the fluorine atom, which pulls electron density away from the aromatic ring and, consequently, from the boron atom. This electron deficiency at the boron center enhances its ability to accept a pair of electrons.

This increased Lewis acidity is reflected in the pKa of the boronic acid. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[7] The introduction of fluorine substituents leads to a decrease in the pKa, indicating a stronger acid. The extent of this pKa depression is intricately linked to the position and number of fluorine atoms.[7][8]

Table 1: Influence of Fluorine Substitution on the pKa of Phenylboronic Acids [7][9]

Phenylboronic Acid DerivativepKa
Phenylboronic acid8.86
2-Fluorophenylboronic acid8.77
3-Fluorophenylboronic acid8.43
4-Fluorophenylboronic acid8.77
2,6-Difluorophenylboronic acid7.82
3,5-Difluorophenylboronic acid7.50
2,3,4,5,6-Pentafluorophenylboronic acid6.95
2,3,4,6-Tetrafluorophenylboronic acid6.17

Note: pKa values can vary slightly depending on the measurement conditions.

Positional Effects: A Tale of Three Isomers

The position of the fluorine atom on the phenyl ring dictates the balance between its inductive and resonance effects, leading to distinct reactivity profiles for ortho, meta, and para isomers.

  • Ortho-Fluorine: The ortho position presents a unique scenario. While the inductive effect is strong due to proximity to the boronic acid group, an intramolecular hydrogen bond can form between the fluorine atom and the hydroxyl group of the boronic acid.[7][9] This interaction can influence the conformation and acidity of the molecule. The steric bulk of the ortho substituent can also play a role in reaction kinetics.

  • Meta-Fluorine: In the meta position, the resonance effect of fluorine is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in the Lewis acidity of the boron center and a corresponding decrease in the pKa.[7] This makes meta-fluorinated phenylboronic acids particularly reactive in certain applications.

  • Para-Fluorine: At the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect.[9] This results in a less pronounced increase in acidity compared to the meta isomer.

Caption: Logical flow of fluorine's influence on phenylboronic acid properties.

Part 2: The Suzuki-Miyaura Coupling: A Case Study in Fluorine-Modulated Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[9][10] Fluorinated phenylboronic acids are frequently employed in these reactions to introduce fluorine-containing motifs into complex molecules, a common strategy in drug discovery.[10][11]

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is influenced by several factors, with the transmetalation step being particularly sensitive to the electronic nature of the boronic acid.

The Catalytic Cycle and the Role of Fluorine

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorine substituents on the phenylboronic acid primarily impact the transmetalation step. The increased Lewis acidity of the boron atom in fluorinated phenylboronic acids facilitates the formation of the boronate species (Ar-B(OH)3-) in the presence of a base. This boronate is the active species in the transmetalation step, transferring its aryl group to the palladium center. A more electron-deficient aryl group, as is the case with fluorinated phenyls, can accelerate the rate of transmetalation.

However, highly fluorinated phenylboronic acids can also be prone to side reactions, such as protodeboronation, especially under basic conditions.[12] Careful optimization of reaction conditions, including the choice of base, solvent, and palladium catalyst/ligand system, is crucial for achieving high yields and minimizing byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobiphenyl with 3-Fluorophenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction using a fluorinated phenylboronic acid.

Materials:

  • 4-Bromo-2-fluorobiphenyl

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobiphenyl (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Self-Validation: The success of the reaction can be validated by obtaining the desired product with a high yield and purity, as confirmed by NMR spectroscopy and mass spectrometry. The absence or minimal presence of starting materials and homocoupling byproducts is a key indicator of a successful and well-optimized protocol.

Part 3: Beyond Suzuki-Miyaura: Other Applications of Fluorinated Phenylboronic Acids

The enhanced reactivity and unique properties of fluorinated phenylboronic acids make them valuable reagents in a variety of other chemical transformations.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds (C-N, C-O, C-S). The increased Lewis acidity of fluorinated phenylboronic acids can influence the rate and efficiency of these couplings.

  • Petasis Reaction: A multicomponent reaction that forms α-amino acids. The electronic nature of the boronic acid component can affect the reaction outcome.

  • Sensors and Probes: The interaction of the boronic acid moiety with diols is the basis for glucose sensors. The pKa of the boronic acid is critical for its binding affinity at physiological pH. Fluorine substitution is a key strategy for tuning the pKa of these sensors.[13]

Conclusion: A Powerful Tool for a Discerning Chemist

The strategic incorporation of fluorine into the phenylboronic acid framework provides a powerful and versatile tool for modulating reactivity and tailoring molecular properties. By understanding the fundamental electronic effects and the nuanced influence of substituent positioning, researchers can harness the power of fluorinated phenylboronic acids to achieve their synthetic goals with greater precision and efficiency. From the synthesis of novel pharmaceuticals to the development of advanced materials, the judicious use of these remarkable reagents will undoubtedly continue to drive innovation across the chemical sciences.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Fluorophenoxy)phenyl)boronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The integrity of its boronic acid moiety is paramount to achieving high yields and reproducible results. However, like many organoboronic acids, this compound is susceptible to degradation pathways that can compromise its purity and reactivity over time. This guide provides a comprehensive overview of the core principles and practical steps for the optimal storage and handling of this compound, grounded in an understanding of its chemical stability. We will delve into the primary degradation mechanisms, provide evidence-based storage recommendations, and outline a protocol for assessing the compound's stability.

Introduction: The Critical Role of Stability

Arylboronic acids are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The compound this compound offers chemists a versatile scaffold for introducing a fluorophenoxyphenyl group into complex molecules. The success of these synthetic endeavors hinges on the quality of the starting material. Improper storage can lead to insidious degradation, resulting in diminished reaction yields, increased difficulty in purification, and potentially misleading experimental outcomes. Understanding the causality behind storage recommendations is therefore not just a matter of protocol, but a prerequisite for robust and reliable chemical research.

Chemical Properties and Inherent Instabilities

To appreciate the storage requirements, one must first understand the structure and inherent reactivity of this compound.

PropertyValue
CAS Number 1029438-36-5[1][2][3]
Molecular Formula C₁₂H₁₀BFO₃[1]
Molecular Weight 232.02 g/mol [1]
Appearance Typically a white to off-white solid/powder

The key functional group, boronic acid (-B(OH)₂), is a Lewis acid due to the vacant p-orbital on the boron atom.[4][5] This electronic feature is central to both its utility in catalysis and its primary modes of degradation.

Primary Degradation Pathway: Dehydration to Boroxine

The most common and significant degradation pathway for arylboronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7][8][9] This is a reversible equilibrium reaction, but under standard storage conditions, the equilibrium can shift towards the formation of the boroxine, especially with the gradual removal of water.[6][7]

Mechanism: The reaction involves the condensation of three boronic acid molecules, eliminating three molecules of water to form the stable, six-membered B-O-B ring of the boroxine.[8][10] The process is entropically driven by the release of free water molecules.[6][9]

Caption: Reversible dehydration of boronic acid to boroxine.

While boroxines can sometimes be used directly in coupling reactions, their formation represents a change in the molecular weight and composition of the reagent, leading to inaccuracies in stoichiometry and potentially altered reactivity. For consistent results, minimizing boroxine formation is crucial.

Recommended Storage and Handling Protocols

Based on the inherent chemical instabilities, the following protocols are recommended to preserve the integrity of this compound.

Core Storage Conditions

The primary goal is to mitigate exposure to atmospheric moisture and oxygen.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)[1][11]Low temperatures slow the rate of all chemical reactions, including dehydration and potential oxidation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Displaces atmospheric moisture, directly inhibiting the dehydration-hydrolysis equilibrium that leads to boroxine formation.[6][7] It also prevents potential oxidation.
Container Tightly sealed, opaque container[11][12][13]Prevents ingress of moisture and air. Opaque containers protect against potential light-induced degradation, though this is a secondary concern for this compound class.
Location Store in a dry, well-ventilated area away from incompatible materials.[12]A desiccator provides an additional layer of protection against moisture. Keep away from strong oxidizing agents.[2][14]

Data synthesized from multiple supplier safety data sheets and chemical stability literature.

Handling: A Self-Validating Workflow

To maintain compound integrity during use, a rigorous yet practical handling workflow is essential. This protocol is designed to be self-validating by minimizing exposure at every step.

HandlingWorkflow Start Start: Retrieve from 2-8°C Storage Equilibrate Equilibrate Container to Room Temp (in Desiccator if possible) Start->Equilibrate Prevents condensation Inert_Env Transfer to Inert Atmosphere (Glovebox or Inert Gas Manifold) Equilibrate->Inert_Env Weigh Weigh Required Amount Quickly Inert_Env->Weigh Reseal Immediately & Tightly Reseal Original Container Weigh->Reseal Minimize air exposure End Proceed with Reaction Weigh->End Purge Purge Headspace with Inert Gas Reseal->Purge Store Return to 2-8°C Storage Purge->Store caption Fig. 2: Workflow for handling moisture-sensitive boronic acids.

Caption: Workflow for handling moisture-sensitive boronic acids.

Causality Explained:

  • Equilibration: Allowing the sealed container to warm to ambient temperature before opening is the most critical step to prevent atmospheric water from condensing onto the cold solid, which would directly accelerate hydrolysis and boroxine formation.

  • Inert Atmosphere: Weighing the compound under an inert gas provides the ultimate protection. If a glovebox is unavailable, flushing the balance enclosure and the reagent bottle with argon or nitrogen can provide a temporary inert environment.

  • Immediate Resealing: Minimizing the time the container is open is paramount. The headspace should be purged with inert gas before re-storing to displace any moist air that entered during handling.

Experimental Protocol: Assessing Compound Stability via ¹H NMR

Researchers can and should periodically assess the purity of their boronic acid stock, especially if it has been stored for an extended period or if reactions are yielding inconsistent results. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a straightforward method for this.

Objective: To determine the relative ratio of the this compound monomer to its boroxine trimer.

Methodology:

  • Sample Preparation:

    • Carefully weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: Using an anhydrous grade of solvent is critical to prevent hydrolysis of the boroxine back to the acid during the experiment itself.

    • Transfer the solution to a clean, dry NMR tube. Purge the headspace with inert gas and cap tightly.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure proper phasing and baseline correction of the resulting spectrum.

  • Spectral Analysis:

    • Identify Diagnostic Peaks: The key difference between the boronic acid and the boroxine is the presence of the -B(OH)₂ protons in the acid. In DMSO-d₆, these protons typically appear as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons of both the acid and the boroxine will appear in the δ 7.0-8.0 ppm region.

    • Integration:

      • Integrate the broad singlet corresponding to the two -OH protons of the boronic acid.

      • Integrate a well-resolved aromatic proton signal (or a multiplet corresponding to a known number of protons).

    • Calculation: The ratio of the boronic acid to the boroxine can be estimated by comparing the integral of the -OH peak to the integral of the aromatic region. A diminished integral for the -OH peak (relative to the aromatic protons) suggests the presence of the boroxine.

Trustworthiness of the Protocol: This method is self-validating because it directly observes the chemical species present in the sample. The use of anhydrous solvent ensures that the measurement reflects the state of the solid material as closely as possible. A fresh, high-purity sample should be used as a reference standard to establish the characteristic chemical shifts and integration values.

Conclusion

The stability of this compound is not absolute. It exists in a dynamic equilibrium with its dehydrated trimer, the boroxine. By understanding this fundamental chemical principle, researchers can take logical, causality-driven steps to preserve the compound's integrity. Adherence to storage at refrigerated temperatures, under a dry and inert atmosphere, combined with meticulous handling practices, will ensure the reliability and reproducibility of synthetic results, ultimately upholding the standards of scientific integrity in drug discovery and materials science.

References

Methodological & Application

Mastering the Synthesis of Biaryl Ethers: A Standard Protocol for Suzuki Coupling with (4-(3-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Ethers and the Suzuki Coupling

In the landscape of modern drug discovery and materials science, the biaryl ether motif stands as a cornerstone of molecular design. These structures are integral to a multitude of biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these complex molecules.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of (4-(3-Fluorophenoxy)phenyl)boronic acid with a variety of aryl halides.

The choice of this compound as a substrate is deliberate, as its structural features—a fluorinated ring and an ether linkage—introduce electronic and steric considerations that necessitate a carefully optimized protocol. The fluorine substituent, being electron-withdrawing, can influence the reactivity of the boronic acid, while the phenoxy group introduces steric bulk that must be accommodated by the catalytic system. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization, ensuring researchers can confidently and successfully employ this critical transformation.

Mechanistic Insights: The Palladium-Catalyzed Dance of Cross-Coupling

The Suzuki-Miyaura coupling reaction is a catalytic cycle driven by a palladium complex.[3][4] Understanding the key steps of this intricate dance is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broken down into three primary stages:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial here, with the general trend being I > Br > Cl.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical for this step.[5] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species to continue the cycle.

Suzuki_Coupling_Mechanism

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)[7]

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1, approximately 0.1-0.2 M concentration with respect to the aryl halide). The solvent should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A typical mobile phase for TLC analysis of such compounds is a mixture of hexanes and ethyl acetate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired biaryl ether.[10]

Suzuki_Workflow start Start setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst 3. Add Pd(PPh3)4 Catalyst inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/Water) catalyst->solvent react 5. Heat and Stir (80-100 °C) solvent->react monitor 6. Monitor Reaction (TLC, LC-MS) react->monitor workup 7. Work-up (Extraction and Washing) monitor->workup purify 8. Purification (Column Chromatography) workup->purify end End Product purify->end

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Suzuki coupling of arylboronic acids with aryl halides, providing a baseline for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd/HPSK₂CO₃ (2.0)Dioxane/H₂O1001>95[11]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃ (1.67)Dioxane/H₂O1103~95[12]
4-Chloroacetophenone4-Methoxyphenylboronic acidcis-[PdCl₂(Ph₂PNHpy)] (1.5)K₃PO₄·3H₂O (3.0)DMF1001596[13]
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5.0)Na₂CO₃ (2.0)MeOH/H₂O80 (MW)0.2595[14]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is anhydrous and finely powdered for better solubility and reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[7]

    • Oxygen Contamination: Rigorous exclusion of oxygen is critical as it can lead to catalyst deactivation and side reactions. Ensure proper degassing of solvents and maintenance of an inert atmosphere.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Minimizing the amount of water and reaction time can help mitigate this.[15]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing is the primary preventative measure.

  • Poor Yields with Aryl Chlorides: Aryl chlorides are less reactive than their bromide and iodide counterparts. For these substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5]

Conclusion: A Versatile Tool for Synthetic Chemists

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The protocol outlined here for this compound provides a reliable and adaptable starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this powerful transformation to access a wide array of valuable molecules. The versatility and functional group tolerance of the Suzuki coupling ensure its continued prominence in the field of synthetic organic chemistry.

References

Application Notes and Protocols for the Use of (4-(3-Fluorophenoxy)phenyl)boronic Acid in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Building Block for Modern Synthesis

(4-(3-Fluorophenoxy)phenyl)boronic acid is a versatile and increasingly important reagent in the field of organic synthesis, particularly within medicinal chemistry and materials science.[1] Its structure, featuring a diaryl ether linkage, a fluorine substituent, and a reactive boronic acid moiety, makes it an invaluable building block for constructing complex molecular architectures. The diaryl ether scaffold is a common motif in numerous biologically active compounds, and the presence of a fluorine atom can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Nobel Prize-winning Suzuki-Miyaura reaction.[2] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing aryl boronic acids.[3][4] It facilitates the formation of a carbon-carbon bond between an organoboron species (the nucleophile) and an organic halide or triflate (the electrophile), catalyzed by a palladium complex.[2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[5][6]

The efficacy of the reaction hinges on a well-defined catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][3] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[3][7] The halide or other ligand on the Pd(II) complex is displaced.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][3]

// Inputs and Outputs reagents [label="Inputs:\nR¹-X (Aryl Halide)\nR²-B(OH)₂ (Boronic Acid)\nBase", shape=plaintext, fontcolor="#202124"]; product [label="Output:\nR¹-R² (Biaryl Product)", shape=plaintext, fontcolor="#202124"];

reagents -> pd0 [style=invis]; pd0 -> product [style=invis]; } dott Figure 1: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a 4-(3-Fluorophenoxy)-Substituted Biaryl

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 1-(4'-(3-fluorophenoxy)-[1,1'-biphenyl]-4-yl)ethan-1-one by coupling this compound with 4-bromoacetophenone.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound1029438-36-5232.021.2278 mgNucleophile
4-Bromoacetophenone99-90-1199.041.0199 mgElectrophile
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 (3 mol%)35 mgCatalyst
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mgBase
1,4-Dioxane123-91-188.11-8.0 mLSolvent
Deionized Water7732-18-518.02-2.0 mLCo-Solvent
Experimental Workflow

G

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (278 mg, 1.2 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality Insight: Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[2]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality Insight: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted phosphine oxides. Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition:

    • Using syringes, add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.

    • Causality Insight: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species.[6][8]

  • Reaction Conditions:

    • Place the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized biaryl compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insights: Optimizing for Success

The protocol provided is a robust starting point, but outcomes can be highly dependent on the specific substrates used. A senior scientist must consider the following factors to troubleshoot and optimize the reaction.

  • The Catalyst System: While Pd(PPh₃)₄ is a workhorse, other catalyst systems may offer superior performance, especially for challenging substrates (e.g., aryl chlorides). Modern systems often involve a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote faster oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction temperatures.[5][9]

  • The Choice of Base: The base is not merely a spectator; its identity is critical.[7]

    • K₂CO₃: A cost-effective and widely applicable base, sufficient for many standard couplings.[9][10][11]

    • Cs₂CO₃: A stronger, more soluble base that can accelerate reactions involving less reactive coupling partners.

    • K₃PO₄: Often used with sterically hindered substrates, where its bulk and basicity can be advantageous.

  • The Solvent System: The choice of solvent impacts reagent solubility and reaction temperature.

    • Dioxane/Water & Toluene/Water: Excellent general-purpose systems.

    • DMF or DMA: High-boiling polar aprotic solvents that can be effective but may be more difficult to remove and can sometimes lead to side reactions at high temperatures.

  • Addressing Protodeboronation: A key potential side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources, leading to the formation of an unwanted arene byproduct. This can be minimized by:

    • Ensuring the reaction is run under a strictly inert atmosphere.

    • Using a slight excess of the boronic acid.

    • Avoiding unnecessarily long reaction times once the limiting reagent is consumed.[2]

Conclusion

This compound is a powerful and strategic tool for the synthesis of complex molecules. Its effective use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the direct installation of a fluorinated diaryl ether moiety—a structure of high value in drug discovery and materials science.[1][12] By understanding the underlying reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably and efficiently construct novel biaryl compounds, accelerating the pace of innovation.

References

Application Notes & Protocols: (4-(3-Fluorophenoxy)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Diaryl Ether Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged scaffold, lending favorable physicochemical and pharmacological properties to a wide array of therapeutic agents. The strategic incorporation of fluorine into these structures further modulates their metabolic stability, binding affinity, and lipophilicity, making them highly valuable in drug design. (4-(3-Fluorophenoxy)phenyl)boronic acid has emerged as a critical building block for the synthesis of these complex molecular architectures. Its utility is primarily demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in synthesizing key intermediates for targeted therapies. We will delve into the mechanistic rationale behind its use, provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling, and discuss the biological context of the resulting molecular structures.

Core Application: Suzuki-Miyaura Synthesis of Biaryl Intermediates

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This Nobel Prize-winning methodology allows for the efficient and stereospecific synthesis of biaryl compounds, which are central to many drug candidates.[3]

Mechanistic Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The presence of the 3-fluoro substituent on the phenoxy ring of the title boronic acid can influence the electronic properties of the molecule, potentially affecting the rate and efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² aryl_halide Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ (Boronic Acid) base Base MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - Aryl Bromide - Boronic Acid - Base - Catalyst Setup->Reagents Solvent 3. Add Solvent & Degas Reagents->Solvent Reaction 4. Heat Reaction (e.g., 90 °C, 12h) Solvent->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Characterization (NMR, LC-MS) Purification->Analysis

References

Application Notes & Protocols: Synthesis of Functionalized Biaryl Compounds Using (4-(3-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biaryl Scaffolds

Functionalized biaryl motifs are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, therefore, is a critical endeavor for researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[2][3]

This guide provides a detailed exploration of the synthesis of functionalized biaryl compounds utilizing a specific and valuable building block: (4-(3-Fluorophenoxy)phenyl)boronic acid . The presence of the 3-fluorophenoxy moiety introduces unique electronic and conformational properties to the resulting biaryl products, potentially enhancing their biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the successful implementation of this versatile reagent in organic synthesis.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation. A general understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The widely accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, particularly with electron-rich aryl halides.[5]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential here; it activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the aryl group from the boronate.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L_n-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 ArAr Ar-Ar' (Biaryl Product) RedElim->ArAr ArX Ar-X (Organohalide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation X_anion X⁻ BOH3 B(OH)₃

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general yet robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Reaction Scheme:

(A generic reaction scheme showing this compound coupling with an aryl bromide to form a biaryl product)

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Needles and syringes for liquid transfer

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[7]

    • Add the palladium catalyst (0.01-0.05 equiv). For air-sensitive catalysts, this should be done in a glovebox or under a positive flow of inert gas.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. The presence of oxygen can lead to the unwanted homocoupling of the boronic acid.[4]

  • Solvent Addition:

    • Through the septum, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Parameter Recommendation Rationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalystsPd(PPh₃)₄ is a classic choice, but for more challenging couplings, ligands like dppf or Buchwald's biaryl phosphines can be more effective.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective, while K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[5]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe addition of water is often crucial for the transmetalation step. The choice of organic solvent can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also lead to decomposition. Optimization is often necessary.
Equivalents of Boronic Acid 1.2 - 1.5 equiv.A slight excess of the boronic acid is commonly used to drive the reaction to completion and to compensate for potential protodeboronation.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Ineffective base or solvent system. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a more active precatalyst. 2. Ensure proper degassing of solvents and flushing of the reaction vessel with inert gas. 3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid 1. Presence of excess water. 2. Prolonged reaction time at high temperature. 3. Use of a strong base.1. Use anhydrous solvents and a carefully controlled amount of water. Consider using boronic esters (e.g., pinacol esters) which are more stable.[5] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base like KF or a phosphate base.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without a reducing agent.1. Rigorously exclude oxygen from the reaction.[4] 2. Add a small amount of a phosphine ligand to help reduce the Pd(II) to the active Pd(0) species.[8]
Difficulty with Electron-Rich Aryl Halides Slow oxidative addition step.Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the oxidative addition.[9]

Safety and Handling

  • This compound and other boronic acids should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Boronic acids can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

  • Palladium catalysts can be toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful and versatile tool for the synthesis of functionalized biaryl compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and adherence to proper experimental techniques are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this valuable building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes & Protocols: Mastering the Chan-Lam Coupling with Aryl Boronic Acids for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for C-N Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical methodology for constructing these crucial linkages.[1][2] This copper-catalyzed cross-coupling reaction facilitates the union of an aryl boronic acid with an N-H containing nucleophile, such as an amine, amide, or heterocycle, to form the corresponding N-arylated product.[3][4]

What sets the Chan-Lam coupling apart from other seminal cross-coupling reactions like the palladium-catalyzed Buchwald-Hartwig amination or the classic Ullmann condensation is its operational simplicity and milder reaction conditions.[5][6] Key advantages include:

  • Cost-Effectiveness: It utilizes abundant and inexpensive copper catalysts instead of precious metals like palladium.[4]

  • Mild Conditions: Reactions can often be conducted at room temperature.[1][7]

  • Air and Moisture Tolerance: Unlike many transition-metal catalyzed reactions that require strictly inert conditions, the Chan-Lam coupling is frequently performed open to the atmosphere, using molecular oxygen from the air as the terminal oxidant.[4][7]

This guide provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction's mechanics, a comprehensive overview of reaction parameters, and field-tested protocols to successfully implement the Chan-Lam coupling in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle involves copper cycling between its +1, +2, and +3 oxidation states.[1][3] The key transformations are illustrated below.

chan_lam_cycle cluster_main Chan-Lam Catalytic Cycle cluster_inputs cluster_outputs CuII_L Cu(II)L₂ CuII_N [L₂Cu(II)-Nuc] CuII_L->CuII_N  Coordination   CuII_Ar_N [L₂Cu(II)(Ar)(Nuc)] CuII_N->CuII_Ar_N  Transmetalation   CuIII_Ar_N [L₂Cu(III)(Ar)(Nuc)]⁺ CuII_Ar_N->CuIII_Ar_N  Oxidation   Boron_Waste B(OH)₃ CuI_L Cu(I)L₂ CuIII_Ar_N->CuI_L  Reductive  Elimination   Product Ar-NR₂ (Product) CuIII_Ar_N->Product CuI_L->CuII_L  Oxidation   H2O H₂O NucH R₂NH (Nucleophile) NucH->CuII_N ArBOH2 ArB(OH)₂ ArBOH2->CuII_Ar_N O2 O₂ (Air) O2->CuI_L

Figure 1: A proposed catalytic cycle for the Chan-Lam C-N coupling.

Causality Behind the Steps:

  • Coordination/Ligand Exchange: The N-H nucleophile coordinates to the Cu(II) center, often displacing a weakly bound ligand. A base can facilitate this step by deprotonating the nucleophile, increasing its reactivity.[8]

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center. This is a pivotal step where the new carbon-based ligand is introduced to the metal.[3][8]

  • Oxidation (Cu(II) → Cu(III)): The resulting Cu(II) intermediate is oxidized to a key Cu(III) species. This step is crucial as the subsequent bond-forming elimination is much more facile from a Cu(III) center.[7]

  • Reductive Elimination: The C-N bond is formed as the aryl and nucleophile fragments are eliminated from the Cu(III) center. This step releases the desired product and reduces the copper to Cu(I).[1]

  • Reoxidation (Cu(I) → Cu(II)): The catalytic cycle is closed by the reoxidation of the Cu(I) species back to the active Cu(II) state, typically by molecular oxygen present in the air.[3][9]

Optimizing Reaction Conditions: A Parameter Guide

The success of a Chan-Lam coupling is highly dependent on the careful selection of several key parameters. The table below summarizes common conditions, followed by a detailed explanation of the role of each component.

Table 1: Summary of Typical Reaction Conditions for Chan-Lam N-Arylation

Parameter Common Reagents / Conditions Role & Rationale Representative Citations
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O, [Cu(OH)·TMEDA]₂Cl₂ Serves as the catalyst. Cu(OAc)₂ is the most common due to its low cost, stability, and effectiveness. The choice of counter-ion can influence reactivity. [3][10]
Aryl Boronic Acid Electron-rich, electron-neutral, and electron-poor aryl/heteroaryl boronic acids. Arylboronic acid pinacol esters. The electrophilic partner in the coupling. Electronic properties affect reaction rates; electron-rich boronic acids may react faster. Pinacol esters offer greater stability but may require modified conditions. [11][12]
N-H Nucleophile Primary/secondary alkylamines, anilines, amides, imides, carbamates, sulfonamides, azoles (imidazole, pyrazole). The nucleophilic partner. The pKa and steric bulk of the nucleophile are critical. Less nucleophilic substrates (e.g., some anilines, amides) may require higher temperatures or longer reaction times. [3][4][13]
Base Pyridine, Et₃N, (i-Pr)₂NEt, K₂CO₃, Cs₂CO₃ Often essential. Deprotonates the N-H nucleophile, increasing its nucleophilicity. Can also act as a ligand (pyridine) and sequester acidic byproducts. Some systems are base-free. [3][14]
Ligand None (ligand-free), Pyridine, DMAP, Phenanthroline derivatives, N,N,N-Tridentate ligands. Not always required but can significantly improve yield and substrate scope. Ligands stabilize the copper catalyst, enhance its solubility, and modulate its electronic properties to facilitate key steps like reductive elimination. [5][10][15]
Solvent CH₂Cl₂ (DCM), MeOH, MeCN, THF, 1,4-Dioxane Solubilizes reactants and catalyst. The choice can be critical; polar aprotic solvents like DCM and MeCN are common. Methanol is often an excellent choice for couplings with imidazoles. [3][5]
Atmosphere/Oxidant Air (O₂), O₂ (balloon), Pyridine N-oxide Air is the most common and convenient terminal oxidant for regenerating the Cu(II) catalyst. In some cases, a dedicated oxidant may be added to improve efficiency. [3][16]

| Temperature | Room Temperature (20-25 °C) to 100 °C | A major advantage is the feasibility of room temperature reactions. Heating is used for less reactive substrates or to accelerate the reaction. |[1][3] |

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for a wide range of substrates. As with any reaction, small-scale optimization of stoichiometry, temperature, and reaction time is recommended for new substrate combinations.

General Experimental Workflow

workflow start 1. Reagent Preparation setup 2. Reaction Setup (Vessel, Stir Bar, Reagents) start->setup reaction 3. Reaction (Stirring under Air, RT or Heat) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze end Final Product analyze->end

Figure 2: Standard workflow for a Chan-Lam coupling experiment.

Protocol 1: N-Arylation of a Secondary Amine with Phenylboronic Acid

This protocol describes a typical room-temperature coupling using copper(II) acetate and pyridine.

Materials:

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Secondary Amine (e.g., Morpholine) (1.0 mmol, 1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Optional: 4 Å Molecular Sieves (approx. 200 mg)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (18.2 mg, 0.1 mmol) and phenylboronic acid (146 mg, 1.2 mmol). If using, add the molecular sieves. Rationale: Molecular sieves can help remove trace water, which can lead to the unwanted protodeboronation of the boronic acid.[9]

  • Reagent Addition: Add dichloromethane (5 mL) to the flask. Begin stirring to dissolve the solids. Add the secondary amine (e.g., morpholine, 87 µL, 1.0 mmol) followed by pyridine (162 µL, 2.0 mmol). Rationale: Pyridine serves as both a base to activate the amine and a ligand to stabilize the copper catalyst.[1][4]

  • Reaction: Leave the flask open to the atmosphere (a needle through a septum is sufficient) and stir vigorously at room temperature. The reaction mixture will typically turn from a light blue suspension to a deep green or blue homogeneous solution.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting amine starting material. Reaction times can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove the copper salts, washing the pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Rationale: The aqueous wash removes pyridine and other water-soluble components.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl amine product.

Protocol 2: N-Arylation of Benzimidazole

This protocol is adapted for heterocyclic nucleophiles, which may require slightly elevated temperatures.[10]

Materials:

  • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (0.60 mmol, 3.0 equiv)

  • Benzimidazole (0.20 mmol, 1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.20 mmol, 1.0 equiv) - Note: Stoichiometric copper is sometimes used for challenging substrates.[3]

  • Methanol (1.0 mL)

Procedure:

  • Reaction Setup: In a 10 mL reaction tube or vial equipped with a magnetic stir bar, combine benzimidazole (23.6 mg, 0.20 mmol), the aryl boronic acid (e.g., 4-methoxyphenylboronic acid, 91 mg, 0.60 mmol), and copper(II) acetate (36.3 mg, 0.20 mmol).

  • Reagent Addition: Add methanol (1.0 mL) to the tube. Seal the tube with a screw cap (do not seal airtight if heating significantly unless using a pressure-rated vessel).

  • Reaction: Place the reaction tube in a preheated oil bath or heating block at 40-70 °C. Stir the mixture for 12-18 hours. Rationale: Heating increases the reaction rate for the less nucleophilic benzimidazole. Methanol has proven to be an effective solvent for such couplings.[5]

  • Monitoring: After the allotted time, allow the reaction to cool to room temperature. Check for completion via TLC or LC-MS.

  • Workup: Remove the solvent in vacuo. Dilute the residue with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-aryl benzimidazole.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Low nucleophilicity of the amine/amide.2. Steric hindrance.3. Inactive catalyst.1. Increase reaction temperature.2. Add a more effective ligand (e.g., a phenanthroline).3. Use a different copper source (e.g., Cu(OTf)₂).4. Increase reaction time.
Protodeboronation of Boronic Acid Presence of water or protic impurities.1. Use anhydrous solvents.2. Add activated molecular sieves to the reaction.[9]3. Ensure the amine starting material is dry.
Homocoupling of Boronic Acid Reaction conditions favoring boronic acid self-coupling.1. Lower the reaction temperature.2. Use a slight excess of the N-H nucleophile instead of the boronic acid.3. Add a ligand to modulate catalyst reactivity.
Formation of Phenol Byproduct Hydroxylation of the boronic acid.1. Run the reaction under an inert atmosphere (N₂) if air is too aggressive, but note that an oxidant is still required for the catalytic cycle.2. Add molecular sieves.[9]

Conclusion

The Chan-Lam coupling is an indispensable reaction for modern synthetic chemists, offering a mild, convenient, and economical route to C-N bond formation.[2] Its tolerance of air and broad substrate scope make it highly attractive for applications ranging from library synthesis in drug discovery to the large-scale production of pharmaceutical intermediates.[16] By understanding the interplay between the catalyst, base, solvent, and atmosphere, researchers can effectively harness this powerful transformation to access a diverse array of valuable N-arylated compounds.

References

Introduction: The Strategic Value of a Fluorinated Biaryl Ether Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of (4-(3-Fluorophenoxy)phenyl)boronic Acid as a Synthetic Building Block

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its structure, which combines a boronic acid with a fluorinated biaryl ether moiety, makes it a particularly strategic building block for the construction of complex molecules. The biaryl ether framework is a privileged scaffold found in numerous biologically active compounds, while the fluorine atom offers a powerful tool for modulating physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides an in-depth exploration of this compound, focusing on its primary application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, discuss key optimization parameters, and highlight its applications in medicinal chemistry and beyond.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of successful and safe experimentation.

Properties Summary
PropertyValueSource
CAS Number 1029438-36-5[3][5]
Molecular Formula C₁₂H₁₀BFO₃[3]
Molecular Weight 232.02 g/mol [3]
Appearance White to off-white powder/solid[6]
Melting Point Data not consistently available; requires empirical determination.[3]
Storage Conditions Refrigerate, keep tightly closed, protect from moisture. Store under an inert atmosphere (e.g., Nitrogen).[3][7]
Safety, Handling, and Storage Protocols

Boronic acids as a class of compounds are generally considered to be irritants and require careful handling to minimize exposure.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or OSHA standards (US), and nitrile gloves.[7][9]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, which can cause respiratory tract irritation.[8][9][10] Good housekeeping to prevent dust accumulation is essential.[10]

  • Exposure and First Aid:

    • Skin Contact: May cause skin irritation.[9] In case of contact, immediately wash the affected area with plenty of soap and water.[7][10]

    • Eye Contact: Causes serious eye irritation.[9] If contact occurs, flush eyes immediately with water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Storage: this compound is hygroscopic and should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen, in a refrigerator.[3][7] Exposure to moisture can lead to decomposition and affect reactivity.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid flushing down the drain.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4] It involves the reaction of an organoboron compound (like our subject boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex. This step is often the rate-determining step in the cycle.[13] The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl.[13][14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), facilitating the exchange of the halide or other ligand on the palladium with the R² group.[13][15]

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(R¹)X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation coupled_pd2 L₂Pd(II)(R¹)(R²) transmetalation->coupled_pd2 reductive_elimination Reductive Elimination coupled_pd2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the coupling of this compound with a generic aryl bromide.

Rationale for Component Selection
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is commonly used.[15] Electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective as they promote the oxidative addition and reductive elimination steps.[11] Pre-formed catalyst complexes like Pd(PPh₃)₄ can also be used directly.

  • Base: An inorganic base is crucial for activating the boronic acid.[15] Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • Solvent: A mixture of an organic solvent and water is frequently employed. Solvents like 1,4-dioxane, toluene, or DMF are common, and the presence of water aids in dissolving the base and facilitating the formation of the boronate "ate" complex. The solvent mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reagents and Equipment
ReagentCAS NumberExample Supplier
This compound1029438-36-5Sigma-Aldrich, Combi-Blocks
Aryl Bromide (Ar-Br)Substrate-dependentN/A
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Sigma-Aldrich
Tricyclohexylphosphine (PCy₃)2622-14-2Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher Scientific
1,4-Dioxane, anhydrous123-91-1Acros Organics
Deionized WaterN/AN/A
Equipment
Schlenk flask or reaction vial with stir bar
Septa and needles
Nitrogen or Argon line with manifold
Heating mantle or oil bath with temperature control
Standard glassware for workup and purification
Rotary evaporator, TLC plates, silica gel
Step-by-Step Methodology

(Note: This procedure should be performed under an inert atmosphere of nitrogen or argon.)

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

    • Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to some decomposition (protodeboronation). The base is used in excess to ensure full activation of the boronic acid.

  • Catalyst Addition: In a separate vial, briefly weigh out the Palladium(II) Acetate (0.02 mmol, 2 mol%) and Tricyclohexylphosphine (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

    • Causality Insight: The ligand is added in excess relative to the palladium source to ensure the formation of the desired catalytic species and prevent palladium black precipitation.

  • Inert Atmosphere Purge: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes by cycling between vacuum and the inert gas.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the mixture for 20-30 minutes. Using a syringe, add the degassed solvent (e.g., 5 mL) to the reaction flask.

    • Causality Insight: Removing dissolved oxygen is critical to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst, which would halt the catalytic cycle.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Applications in Research and Development

The structural features of this compound make it a powerful tool for constructing molecules in several high-value research areas.[3]

Applications main_reagent (4-(3-Fluorophenoxy)phenyl) boronic acid suzuki Suzuki-Miyaura Coupling main_reagent->suzuki pharma Pharmaceuticals & Drug Discovery suzuki->pharma agro Agrochemicals suzuki->agro materials Materials Science suzuki->materials

Caption: Key applications derived from the core reactivity of the building block.

  • Pharmaceutical and Medicinal Chemistry: This is the most prominent area of application.[3][16] Boronic acids are essential building blocks for generating chemical libraries to explore structure-activity relationships (SAR).[17][18] The 3-fluoro substituent can serve several purposes:

    • pKa Modulation: Electron-withdrawing groups like fluorine can lower the pKa of nearby functionalities, which can be crucial for binding interactions in a physiological environment (pH ~7.4).[1]

    • Metabolic Blocking: A fluorine atom can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby improving a drug candidate's half-life.

    • Binding Interactions: Fluorine can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, enhancing binding affinity.

  • Agrochemicals: The same principles of biological activity and metabolic stability apply to the synthesis of new pesticides and herbicides.[3]

  • Materials Science: Biaryl structures are foundational to many advanced materials, including organic light-emitting diodes (OLEDs) and functional polymers. This building block can be used to introduce specific electronic and physical properties into these materials.[6][19]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of complex biaryl ethers. By understanding its properties, handling it safely, and applying mechanistically sound protocols, researchers in drug discovery, agrochemicals, and materials science can leverage this building block to accelerate innovation and achieve their synthetic goals.

References

Application Note & Protocols: Copper-Mediated Fluorination of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, bioavailability, and binding affinity. Consequently, the development of efficient and versatile fluorination methods is of paramount importance.

Among the various approaches, the transition-metal-mediated conversion of carbon-boron bonds to carbon-fluorine bonds has emerged as a powerful strategy. Boronic acids and their derivatives are attractive precursors due to their commercial availability, functional group tolerance, and stability to air and moisture.[2] This application note provides a comprehensive guide to the copper-mediated fluorination of boronic acids, a method noted for its operational simplicity and mild reaction conditions.[1][3] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Copper(I)/Copper(III) Catalytic Cycle

While the Chan-Lam coupling, a related copper-catalyzed cross-coupling, has been known for some time, the precise mechanism of the fluorination variant has been a subject of detailed investigation.[4][5][6] Current evidence strongly suggests a catalytic cycle involving copper(I) and copper(III) intermediates, rather than a Cu(II)-based pathway. Mechanistic studies propose that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.[1][7]

The proposed catalytic cycle can be summarized as follows:

  • Oxidation: A Cu(I) species is oxidized by an external oxidant or a fluoro-pyridinium reagent to generate a reactive Cu(III)-F intermediate.[8]

  • Transmetalation: The arylboronic acid (or its ester derivative) undergoes transmetalation with the Cu(III)-F complex. This step is often rate-limiting and involves the transfer of the aryl group from boron to the copper center, forming an aryl-Cu(III)-fluoride species.[1]

  • Reductive Elimination: The aryl-Cu(III)-fluoride intermediate rapidly undergoes C-F reductive elimination to form the desired aryl fluoride product and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.[1][4]

This mechanistic framework explains the necessity of specific reagents and conditions to facilitate the key oxidation and transmetalation steps.

Copper_Catalyzed_Fluorination_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Cu(I) Cu(I) Cu(III)-F Cu(III)-F Cu(I)->Cu(III)-F Oxidation [F+ Source] Ar-Cu(III)-F Ar-Cu(III)-F Cu(III)-F->Ar-Cu(III)-F Transmetalation (Rate-Limiting) Ar-Cu(III)-F->Cu(I) Reductive Elimination Ar-F Ar-F Ar-Cu(III)-F->Ar-F B_byproduct B(OH)3 Ar-Cu(III)-F->B_byproduct Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Cu(III)-F F_Source [F+] F_Source->Cu(III)-F

Caption: Proposed catalytic cycle for copper-mediated fluorination.

Key Experimental Parameters and Optimization

The success of the copper-mediated fluorination hinges on the careful selection and optimization of several key parameters. Understanding the role of each component is crucial for achieving high yields and reproducibility.

Copper Source

A variety of copper salts can be employed, with copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and copper(II) acetate (Cu(OAc)₂) being the most common. While Cu(II) salts are often used as pre-catalysts, they are believed to be reduced in situ or disproportionate to generate the active Cu(I) or Cu(III) species required for the catalytic cycle.[9] For specific applications, such as radiofluorination with K¹⁸F, Cu(OTf)₂ has proven particularly effective.[3][10]

Fluoride Source

The choice of fluoride source is critical and depends on the specific protocol (nucleophilic vs. electrophilic pathway).

  • Nucleophilic Sources: Simple alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are cost-effective and commonly used, particularly in radiofluorination.[3][9] However, their low solubility can be a challenge, often requiring additives or specific solvent systems to enhance reactivity.

  • Electrophilic Sources: Reagents like N-Fluoro-2,4,6-trimethylpyridinium triflate (F-TMP-BF₄) or Selectfluor® are used in protocols that proceed via an electrophilic fluorination pathway, often involving the oxidation of Cu(I) to Cu(III).[8] Silver fluoride (AgF) is sometimes used as both a fluoride source and an oxidant.[1][7]

Fluoride Source TypeCommon ReagentsMechanistic RoleKey Considerations
Nucleophilic KF, CsFDirect fluorination of the copper intermediate.Low solubility; often requires phase-transfer catalysts or specific solvents.[9]
Electrophilic F-TMP-BF₄, Selectfluor®Oxidizes Cu(I) to Cu(III) and provides the fluoride.[8]More expensive; highly reactive.
Dual Role AgFActs as a fluoride source and an oxidant.[1][7]Stoichiometric use is often required.
Caption: Comparison of common fluoride sources for copper-mediated fluorination.
Ligands and Additives

Ligands play a crucial role in stabilizing the copper intermediates and modulating their reactivity.

  • Pyridine: Often used in excess, pyridine serves as both a ligand and a base. It can stabilize the copper catalyst and facilitate the transmetalation step.[3][4]

  • N-Heterocyclic Carbenes (NHCs): For more challenging substrates, such as aryl halides, NHC ligands have been shown to enable new C-F bond-forming reactions at copper centers.[11]

  • Bases: In addition to pyridine, other bases like potassium carbonate (K₂CO₃) may be required to facilitate the reaction, particularly when starting with boronic acids.

Solvent and Temperature

The choice of solvent is critical for solubilizing the reagents and achieving optimal reaction rates.

  • Aprotic Polar Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[1][3]

  • Co-solvents: In some cases, co-solvents like n-butanol can enhance radiochemical conversions in radiofluorination protocols.[12]

Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrate and the chosen catalytic system.[1][3]

Detailed Experimental Protocol

This protocol describes a general procedure for the copper-mediated fluorination of an arylboronic acid using Cu(OTf)₂ and a nucleophilic fluoride source, adapted from established methods for broad applicability.[3][10]

Materials and Reagents
  • Arylboronic acid (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.2 - 2.0 equiv)

  • Potassium Fluoride (KF) (2.0 - 3.0 equiv)

  • Pyridine (≥10 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyridine and DMF are toxic; avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add the arylboronic acid (e.g., 0.1 mmol, 1.0 equiv).

    • Add potassium fluoride (KF) (e.g., 0.2 mmol, 2.0 equiv). Note: KF should be dried in an oven prior to use to remove adventitious water, which can lead to protodeboronation side reactions.[1]

    • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (e.g., 0.12 mmol, 1.2 equiv).

  • Reaction Setup:

    • Seal the vial with a Teflon-lined cap.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Using a syringe, add anhydrous DMF (to achieve a final concentration of ~0.1 M with respect to the boronic acid).

    • Add pyridine (e.g., 1.0 mmol, 10 equiv) via syringe. The solution will likely change color upon addition of the pyridine.

  • Reaction Execution:

    • Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 1-18 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure aryl fluoride.

Caption: General experimental workflow for copper-mediated fluorination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poorly soluble fluoride source.1. Use fresh, high-purity copper salt. 2. Increase reaction temperature in 10-20 °C increments. 3. Ensure KF is finely ground and anhydrous; consider using CsF or adding a phase-transfer catalyst.
Significant Protodeboronation 1. Presence of water in reagents or solvent. 2. Reaction time is too long.1. Use anhydrous solvents and thoroughly dry all reagents and glassware.[1] 2. Optimize reaction time by monitoring the reaction closely.
Formation of Side Products 1. Homocoupling of boronic acid. 2. Degradation of starting material or product.1. Ensure an inert atmosphere is maintained. 2. Lower the reaction temperature or screen different ligands to improve selectivity.

Conclusion

The copper-mediated fluorination of boronic acids represents a valuable and practical tool for the synthesis of aryl fluorides.[1] Its operational simplicity, use of readily available reagents, and tolerance of a wide range of functional groups make it an attractive method for applications in medicinal chemistry and materials science.[2][10] By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively implement this transformation to accelerate their discovery programs.

References

Application Notes & Protocols: A Guide to Employing Aryl Boronic Acids in the Petasis Multi-Component Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Three in Amine Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, stands as a cornerstone of multi-component reaction (MCR) chemistry.[1][2][3] First reported by Nicos A. Petasis in 1993, this powerful transformation efficiently brings together an amine, a carbonyl compound, and an organoboronic acid to forge highly substituted amines.[2][4][5] Its significance in medicinal chemistry and drug discovery is profound, offering a streamlined route to structurally diverse amine scaffolds, including valuable unnatural α-amino acids, from readily available starting materials.[3][6][7]

Unlike the classical Mannich reaction, the Petasis reaction leverages the unique reactivity of organoboronic acids as nucleophile precursors.[8][9] This guide focuses specifically on the use of aryl boronic acids, a widely available and functionally tolerant class of reagents, exploring the mechanistic nuances, substrate scope, and practical protocols necessary for their successful application. The reaction's operational simplicity, tolerance for a wide range of functional groups, and often mild conditions make it an indispensable tool for building molecular complexity quickly.[5][10]

The Reaction Mechanism: A Stepwise Look at C-C Bond Formation

Understanding the mechanism of the Petasis reaction is crucial for optimizing conditions and predicting outcomes. The process is a series of equilibrium steps culminating in an irreversible carbon-carbon bond formation.[8] While several intermediates are involved, the generally accepted pathway using an aryl boronic acid, a secondary amine, and an aldehyde is as follows:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde to form a hemiaminal (or carbinolamine) intermediate. This intermediate then dehydrates to generate a highly electrophilic iminium ion.[11]

  • Boronate Complex Formation: The aryl boronic acid reacts with the hydroxyl group of the hemiaminal or coordinates to the iminium ion system. This forms a key tetracoordinate "ate" complex.[11][12]

  • Intramolecular Aryl Transfer: The crucial C-C bond-forming step involves the intramolecular migration of the aryl group from the boron atom to the electrophilic carbon of the iminium ion.[8][11] This transfer is generally considered irreversible and is the driving force for the reaction.[8]

  • Hydrolysis: The resulting boron-containing intermediate is hydrolyzed during aqueous work-up to release the final α-arylated amine product.

Petasis_Mechanism Amine R'₂NH (Amine) Hemiaminal [R'₂N-CH(OH)R''] Hemiaminal Amine->Hemiaminal Aldehyde R''CHO (Aldehyde) Aldehyde->Hemiaminal BoronicAcid ArB(OH)₂ (Aryl Boronic Acid) AteComplex Tetracoordinate 'Ate' Complex BoronicAcid->AteComplex Iminium [R'₂N⁺=CHR''] Iminium Ion Hemiaminal->Iminium -H₂O Iminium->AteComplex ProductIntermediate Product-Boron Adduct AteComplex->ProductIntermediate Irreversible Aryl Migration Product R'₂N-CH(Ar)R'' Final Product ProductIntermediate->Product Hydrolysis

Figure 1: Generalized mechanism of the Petasis reaction.

The Aryl Boronic Acid Component: Scope and Strategic Selection

The choice of the aryl boronic acid is a critical determinant of the reaction's success and rate. A vast array of aryl and heteroaryl boronic acids are commercially available, offering immense synthetic flexibility.[10]

Key Considerations:

  • Electronic Effects: Electron-rich aryl boronic acids are generally more reactive in the Petasis reaction.[8][11] The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring enhances the nucleophilicity of the aryl group, facilitating its migration. Conversely, aryl boronic acids bearing strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are less reactive and may require more forcing conditions, such as elevated temperatures or microwave irradiation, to achieve good conversion.[1][8]

  • Steric Hindrance: While the reaction is tolerant of some steric bulk, highly hindered ortho-substituted aryl boronic acids may react more slowly.

  • Heteroaromatics: A significant advantage of the Petasis reaction is its compatibility with heteroaryl boronic acids (e.g., pyridyl, thienyl, furyl).[11] This allows for the direct installation of common medicinal chemistry scaffolds. However, some nitrogen-containing heterocycles can potentially coordinate to the boron center, which may influence reactivity.

Table 1: Influence of Aryl Boronic Acid Substitution on Reactivity

Substituent on Phenylboronic AcidElectronic NatureExpected ReactivityTypical Conditions
4-Methoxy (-OCH₃)Electron-DonatingHighRoom Temp. to 60 °C
4-Methyl (-CH₃)Electron-DonatingHighRoom Temp. to 60 °C
Unsubstituted (-H)NeutralModerateRoom Temp. to 80 °C
4-Chloro (-Cl)Electron-WithdrawingModerate to Low60 °C to 100 °C
4-Trifluoromethyl (-CF₃)Strongly EWGLowElevated Temp / Microwave
4-Nitro (-NO₂)Strongly EWGVery LowElevated Temp / Microwave

Experimental Protocols: From Benchtop to Product

This section provides a detailed, self-validating protocol for a typical Petasis reaction.

General Protocol for the Synthesis of an α-Aryl Glycine Derivative

This protocol describes the synthesis of 2-(4-methoxyphenyl)-2-(morpholino)acetic acid via the reaction of morpholine, glyoxylic acid, and 4-methoxyphenylboronic acid.

Materials & Reagents:

  • Morpholine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Petasis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve glyoxylic acid and morpholine in solvent. B 2. Add aryl boronic acid to the mixture. A->B C 3. Stir at room temperature (or heat if necessary) for 12-24 hours. B->C D 4. Monitor progress by TLC or LC-MS. C->D E 5. Concentrate the reaction mixture in vacuo. D->E Upon completion F 6. Perform aqueous work-up (e.g., extraction). E->F G 7. Purify the product by crystallization or chromatography. F->G H 8. Characterize final product (NMR, MS). G->H

Figure 2: Standard experimental workflow for the Petasis reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (e.g., 0.92 g, 10 mmol, 1.0 equiv) and the chosen solvent (e.g., 20 mL of ethanol). Stir until the solid dissolves.

  • Amine Addition: Add morpholine (e.g., 0.87 g, 10 mmol, 1.0 equiv) to the solution. Stir for 10-15 minutes at room temperature. The solution may become warm.

  • Boronic Acid Addition: Add 4-methoxyphenylboronic acid (e.g., 1.67 g, 11 mmol, 1.1 equiv) to the reaction mixture in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials. Self-Validation Note: For less reactive aryl boronic acids, the reaction may need to be heated to reflux.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate (50 mL) and water (50 mL).

  • Extraction & Purification: Separate the layers. The product, being an amino acid, may have variable solubility. Adjusting the pH of the aqueous layer can facilitate extraction or precipitation. Often, the product will precipitate from the reaction mixture upon cooling or concentration. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified solid product under vacuum and characterize by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Applications in Medicinal Chemistry & Drug Development

The Petasis reaction's ability to rapidly generate libraries of complex amines makes it a highly valuable tool in drug discovery.[3]

  • Synthesis of Unnatural Amino Acids: The use of glyoxylic acid as the carbonyl component provides direct access to a wide range of α-aryl glycine derivatives, which are important building blocks for peptidomimetics and other biologically active molecules.[5][8]

  • Late-Stage Functionalization: The mild conditions and functional group tolerance allow for the modification of complex, drug-like molecules in the later stages of a synthetic sequence.

  • Combinatorial Chemistry: The three-component nature of the reaction is ideally suited for creating large, diverse libraries of compounds for high-throughput screening by varying each of the three inputs (amine, carbonyl, boronic acid).[1] For example, the reaction was famously used in the synthesis of the antiplatelet agent Clopidogrel.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated aryl boronic acid (EWG).2. Sterically hindered amine or aldehyde.3. Insufficient reaction time/temperature.1. Increase temperature, switch to a higher-boiling solvent (e.g., toluene), or use microwave heating.[8]2. Screen alternative, less hindered starting materials if possible.3. Allow the reaction to run for a longer period (24-48h).
Formation of Side Products 1. Protodeborylation of the boronic acid.2. Self-condensation of the aldehyde.3. Oxidation of the aldehyde.1. Ensure the reaction is not overly acidic or basic; run under inert atmosphere if necessary.2. Add the boronic acid and amine before adding a highly reactive aldehyde.3. Use fresh, high-purity reagents.
Difficult Purification 1. Product is highly polar or zwitterionic.2. Unreacted starting materials are difficult to separate.1. Attempt purification by precipitation/crystallization by carefully adjusting the pH.2. Consider using ion-exchange chromatography.3. Use a slight excess of the more volatile amine/aldehyde components so they can be easily removed in vacuo.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using (4-(3-Fluorophenoxy)phenyl)boronic acid. As a substrate with both electron-donating and electron-withdrawing features, as well as potential steric considerations, this boronic acid can present unique challenges. This in-depth guide provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Flowchart: A Starting Point

Before diving into the detailed FAQs, this flowchart provides a high-level overview of the troubleshooting process.

start Low Yield or No Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_catalyst Optimize Catalyst and Ligand check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Corrected optimize_base Re-evaluate Base Selection optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement Observed optimize_solvent Screen Different Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improvement Observed side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_solvent->side_reactions No Improvement optimize_solvent->success Improvement Observed side_reactions->start Identify & Mitigate

Caption: Initial troubleshooting steps for low-yield Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is resulting in a very low yield or no product at all. What are the most critical initial checks?

A1: When a Suzuki-Miyaura coupling fails to proceed as expected, a systematic evaluation of the fundamental reaction components is the first and most crucial step.

  • Reagent Integrity and Stoichiometry:

    • Boronic Acid Quality: this compound, like many boronic acids, can be susceptible to degradation over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Ensure you are using a fresh, high-purity batch of the boronic acid. It is advisable to store it under an inert atmosphere and in a desiccator.

    • Palladium Catalyst Activity: The active catalytic species in a Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low catalyst activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst, such as a palladacycle, to ensure a sufficient concentration of the active catalyst.[1]

    • Ligand Oxidation: Phosphine ligands are prone to oxidation, which can inhibit their ability to coordinate with the palladium center.[2] Use fresh ligands and handle them under an inert atmosphere.

    • Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. Ensure your stoichiometry is correct.

  • Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen is critical.[1][2] Oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

    • Temperature: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. If your reaction is sluggish, a moderate increase in temperature may be beneficial. However, if you observe significant byproduct formation, a lower temperature should be considered.[2]

Q2: I suspect protodeboronation of my this compound is a major issue. How can I mitigate this side reaction?

A2: Protodeboronation is a common side reaction in Suzuki couplings, especially with boronic acids that have electron-withdrawing groups or are sensitive to basic and aqueous conditions. The 3-fluoro substituent on the phenoxy ring of your boronic acid can increase its susceptibility to this side reaction.

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[4]

    • Milder Bases: Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF can significantly reduce the rate of protodeboronation.[5]

    • Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source. Employing anhydrous conditions with a suitable base can be beneficial.[5]

  • Use of More Stable Boron Reagents:

    • Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates that can be used in a "slow-release" strategy.[4]

    • Organotrifluoroborates: Potassium aryltrifluoroborates are often more stable than the corresponding boronic acids and can be excellent coupling partners.[2][6]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2] Careful monitoring of the reaction progress by TLC or LC-MS is recommended to avoid unnecessarily long reaction times.

A general protocol for converting a boronic acid to its diethanolamine adduct for enhanced stability is as follows:[7]

Protocol: Preparation of a Diethanolamine Boronate Ester

  • In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.

Q3: The electronic properties of this compound seem complex. How does the 3-fluoro substituent affect catalyst and ligand selection?

A3: The electronic nature of your boronic acid is indeed nuanced. The phenoxy group is generally electron-donating through resonance, while the 3-fluoro substituent is electron-withdrawing through induction. This can influence both the oxidative addition and transmetalation steps of the catalytic cycle.

Catalyst and Ligand Selection Considerations:

Catalyst/Ligand TypeRationale for this compoundRecommended Examples
Electron-Rich, Bulky Monophosphine Ligands (Buchwald Ligands) These ligands are excellent for promoting the oxidative addition of challenging aryl halides (e.g., aryl chlorides or electron-rich aryl bromides).[8] They can also accelerate the reductive elimination step.SPhos, XPhos, RuPhos
Palladacycle Precatalysts These are often more stable and efficient at generating the active Pd(0) species, which can be beneficial for sluggish reactions.[1]Buchwald G3 or G4 precatalysts
N-Heterocyclic Carbene (NHC) Ligands NHC ligands are strong sigma-donors and can be very effective for cross-coupling reactions, particularly with sterically hindered substrates.[3]PEPPSI-type catalysts
Bidentate Phosphine Ligands Ligands like dppf can be effective, but their performance can be substrate-dependent.Pd(dppf)Cl₂

Experimental Workflow: Catalyst and Ligand Screening

start Low Yield with Standard Catalyst (e.g., Pd(PPh₃)₄) buchwald Screen Buchwald Ligands (e.g., SPhos, XPhos) start->buchwald nhc Try NHC-based Catalysts (e.g., PEPPSI) buchwald->nhc No Significant Improvement optimize Optimize Reaction Conditions for Best Performing System buchwald->optimize Improvement Observed precatalyst Use a Palladacycle Precatalyst (e.g., XPhos Pd G3) nhc->precatalyst No Significant Improvement nhc->optimize Improvement Observed precatalyst->optimize Improvement Observed success Improved Yield optimize->success

Caption: A systematic approach to catalyst and ligand optimization.

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: The formation of a biaryl product derived from the coupling of two molecules of your this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be a sign of issues with your catalyst system.[3]

Causes and Prevention of Homocoupling:

  • Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid.[3]

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction are essential.

  • Use of a Pd(II) Precatalyst: When a Pd(II) salt is used as the catalyst precursor, its reduction to Pd(0) can sometimes be mediated by the boronic acid, leading to homocoupling.[3]

    • Solution: Using a pre-formed Pd(0) catalyst or a highly efficient precatalyst system can minimize this side reaction.

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

    • Solution: Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Diagram: Key Steps in the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-H Ar'-H Ar'-B(OH)₂->Ar'-H Protodeboronation (+ H₂O, Base) Ar'-Ar' Ar'-Ar' Ar'-B(OH)₂->Ar'-Ar' Homocoupling (Pd(II), O₂)

Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point and should be optimized for your specific aryl halide coupling partner.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of 0.1-0.2 M relative to the limiting reagent)

  • Oven-dried Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Technical Support Center: Purification of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (4-(3-Fluorophenoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The purity of this boronic acid is critical, as impurities can poison the catalyst, lead to unwanted side reactions, and complicate the purification of the final product.[1] This guide provides practical, field-proven insights into overcoming common purification hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield or Product Loss During Aqueous Work-up

Q: After quenching my reaction and performing an aqueous work-up, I'm seeing significant loss of my boronic acid. What could be the cause and how can I mitigate this?

A: This is a common issue and can stem from a few factors. Firstly, boronic acids have some solubility in water, which can be exacerbated at certain pH values. Secondly, protodeboronation, the cleavage of the C-B bond, can occur under acidic or basic conditions, leading to the formation of 3-fluorophenoxybenzene as a byproduct.[3][4][5][6]

Solutions & Explanations:

  • pH Control: During extraction, maintain the pH of the aqueous layer carefully. Boronic acids are weakly acidic and will partition into the aqueous phase at high pH. It is advisable to perform extractions from a mildly acidic aqueous solution (pH ~3-4) with an organic solvent like ethyl acetate or dichloromethane.

  • Minimize Contact Time: Prolonged exposure to strongly acidic or basic aqueous solutions can accelerate protodeboronation.[7] Perform your extractions efficiently to minimize the time the boronic acid is in contact with the aqueous phase.

  • Brine Wash: After the initial aqueous washes, a wash with saturated sodium chloride solution (brine) can help to "salt out" the boronic acid from any remaining dissolved water in the organic layer, reducing its aqueous solubility and improving recovery.

Issue 2: Difficulty with Silica Gel Chromatography

Q: I'm attempting to purify my crude this compound using silica gel chromatography, but I'm experiencing significant tailing and poor recovery. Why is this happening?

A: This is a well-documented challenge with boronic acids.[8][9] The Lewis acidic nature of the boron atom interacts strongly with the Lewis basic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, decomposition of the boronic acid on the acidic silica surface, or significant tailing, making separation from impurities difficult.[8]

Solutions & Explanations:

  • Avoid Silica Gel Where Possible: If other methods like recrystallization or acid-base extraction are viable, they are often preferred for their simplicity and higher recovery rates for boronic acids.[10][11]

  • Deactivation of Silica Gel: If chromatography is necessary, you can deactivate the silica gel to reduce the acidity of the silanol groups. This can be achieved by preparing a slurry of the silica gel in the eluent and adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v).[8]

  • Use of Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or C18 reverse-phase silica gel.[9][10] For reverse-phase chromatography, a mobile phase of acetonitrile/water or methanol/water is typically used.[9]

  • Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, and a similar principle may help with boronic acids by competing for the active sites on the silica.[12][13]

Issue 3: Presence of a Persistent Impurity After Purification

Q: After purification, I still see a significant impurity in my NMR spectrum that I can't identify. What are the likely culprits?

A: The most common impurities in crude arylboronic acids are the corresponding protodeboronated arene and the boroxine, which is a cyclic trimeric anhydride.[14][15]

Solutions & Explanations:

  • Protodeboronation Product: As mentioned, this is the product where the -B(OH)₂ group is replaced by a hydrogen atom. Its formation is favored by harsh pH conditions and elevated temperatures.[4][6] Careful control of reaction and work-up conditions is key to minimizing its formation.

  • Boroxine Formation: Boroxines form through the dehydration of three boronic acid molecules.[14][15][16] This process is reversible and driven by the removal of water.[16] If your crude product was subjected to high temperatures under vacuum, boroxine formation is likely. Boroxines can often be converted back to the boronic acid by treatment with water.[17][18] Dissolving the crude material in a solvent like THF and adding a small amount of water, followed by stirring, can often hydrolyze the boroxine back to the desired boronic acid before final purification.

Below is a diagram illustrating the relationship between the desired boronic acid and its common impurities.

Caption: Relationship between crude boronic acid, pure product, and common impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound on a lab scale?

A1: For many arylboronic acids, recrystallization is often the most effective and scalable purification method.[10][11][19] It avoids the potential for decomposition on stationary phases and can yield highly pure crystalline material. The key is to find a suitable solvent or solvent system.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the boronic acid well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A good starting point for solvent screening is to test small amounts of the crude material in various solvents such as toluene, heptane/ethyl acetate mixtures, or water.

Q3: Can I use an acid-base extraction for purification?

A3: Yes, this is a very effective technique for separating boronic acids from non-acidic impurities.[10][20][21][22] The crude material is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. The layers are separated, and the aqueous layer is then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting trace impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale first.

  • Solvent Selection: Place a small amount of the crude boronic acid in a test tube. Add a few drops of a test solvent (e.g., toluene, ethyl acetate, acetonitrile, or a mixture like heptane/ethyl acetate).

  • Dissolution: Heat the mixture gently. If the solid dissolves, it is a potential recrystallization solvent.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable.

  • Scale-up: Dissolve the bulk of the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature to encourage the formation of large crystals. Then, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

Caption: Workflow for acid-base extraction purification of boronic acids.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers and wash with a small amount of fresh EtOAc to remove any trapped non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is between 3 and 4. The pure boronic acid should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form readily, extract the acidified aqueous solution with fresh ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Part 4: Data Summary

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalable, cost-effective.Requires a suitable solvent to be found; potential for product loss in the mother liquor.Removing impurities with different solubility profiles.
Acid-Base Extraction Excellent for removing non-acidic or basic impurities; high recovery.May not remove acidic impurities; potential for protodeboronation if not controlled.Crude mixtures with neutral or basic impurities.
Column Chromatography Can separate compounds with similar polarities.Prone to low recovery and tailing with standard silica gel; can be time-consuming.Complex mixtures where other methods fail; requires optimized conditions (e.g., deactivated silica).

References

Technical Support Center: Strategies to Prevent Homocoupling of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of (4-(3-Fluorophenoxy)phenyl)boronic acid during palladium-catalyzed cross-coupling reactions. As your partner in scientific innovation, we provide in-depth, field-proven insights to help you optimize your reaction outcomes, enhance product yield, and ensure the purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of boronic acid homocoupling.

Q1: What exactly is homocoupling, and why is it a significant problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In this specific case, two units of this compound couple to form the impurity 4,4'-bis(3-fluorophenoxy)biphenyl. This is problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.

  • Purification Challenges: The homocoupled product often has similar polarity and physical properties to the target molecule, making its removal by chromatography or crystallization difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leaving an excess of the coupling partner (e.g., an aryl halide) unreacted.

Q2: What is the primary cause of boronic acid homocoupling in palladium-catalyzed reactions?

A2: The most prevalent and well-established mechanism for homocoupling is mediated by the presence of molecular oxygen (O₂). Oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This complex is highly reactive towards the boronic acid and can facilitate the coupling of two boronic acid molecules, leading to the dimerized impurity.[1][2] A secondary pathway involves the presence of unreduced Pd(II) species, which can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[3][4]

Q3: Is it possible to completely eliminate homocoupling?

A3: While achieving 100% elimination can be challenging, it is possible to suppress homocoupling to negligible levels (e.g., <1%) through careful optimization of reaction conditions. The most critical factor is the rigorous exclusion of oxygen.[3] Combining this with the right choice of catalyst, ligand, base, and the potential addition of a mild reducing agent can effectively shut down the major pathways leading to this side product.[5][6]

Q4: My boronic acid has been on the shelf for a while. Could its quality be a factor?

A4: Absolutely. Boronic acids can degrade over time, particularly if not stored under inert, dry conditions. One common degradation pathway is trimerization to form a boroxine, which can affect reactivity. While this doesn't directly cause homocoupling, poor-quality starting material can lead to inconsistent results and the formation of other impurities. We recommend storing this compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and minimizing its exposure to air and moisture.

Section 2: Troubleshooting Guide: Common Issues & Solutions

If your experiments are producing significant amounts of the homocoupled dimer, use this guide to diagnose and solve the issue.

Symptom Observed Potential Root Cause Recommended Corrective Action & Scientific Rationale
High percentage (>10%) of homocoupled product by LC-MS/NMR. 1. Oxygen Contamination: Dissolved oxygen in solvents or headspace oxygen is activating the primary homocoupling pathway.Solution: Implement rigorous deoxygenation. Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use. Assemble your reaction vessel under a positive pressure of inert gas. For maximum oxygen removal, use freeze-pump-thaw cycles on your solvent.
2. Incomplete Pd(II) Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), residual Pd(II) can directly mediate homocoupling before the catalytic cycle begins.[3][4]Solution: Add a mild reducing agent. The addition of a compound like potassium formate (HCO₂K) can help ensure all palladium is maintained in the active Pd(0) state, preventing the Pd(II)-mediated pathway.[3][5][6] Alternatively, pre-stirring the catalyst, ligand, and base for a short period before adding the boronic acid can sometimes aid in the complete formation of the active Pd(0) species.[7]
Low yield of desired product; starting materials consumed. 1. Competing Protodeboronation: The boronic acid is being cleaved by trace amounts of water or acidic protons, forming an undesired arene byproduct.Solution: Consider using the corresponding pinacol boronic ester of your substrate. Boronic esters are generally more stable towards protodeboronation.[4] Alternatively, running the reaction under strictly anhydrous conditions may help.[8]
2. Base-Induced Decomposition: The chosen base may be too harsh, leading to decomposition of the boronic acid or other reagents.Solution: Screen weaker bases. While a base is necessary to activate the boronic acid for transmetalation, very strong bases are not always optimal.[9][10][11] Switch from strong bases like NaOH or KOt-Bu to milder options such as K₂CO₃ or K₃PO₄.
Reaction is sluggish, requiring high heat, which increases side products. Suboptimal Catalyst/Ligand System: The chosen ligand may not be efficient for this specific transformation, leading to a slow turnover frequency and allowing side reactions to compete.Solution: Employ a more active ligand. For challenging couplings, bulky, electron-rich phosphine ligands are often superior. Ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) have demonstrated high activity and can suppress homocoupling by promoting the desired cross-coupling pathway.[12][13]
Section 3: Mechanistic Insights: Key Homocoupling Pathways

Understanding the mechanisms is key to preventing them. Below are the two dominant pathways responsible for the formation of the homocoupled dimer.

A. Oxygen-Mediated Pathway

This is the most common route, initiated by the reaction of the active Pd(0) catalyst with dissolved oxygen.

Oxygen_Pathway Pd0 Pd(0)L₂ (Active Catalyst) Peroxo (η²-O₂)PdL₂ (Palladium Peroxo Complex) Pd0->Peroxo Reaction with O₂ O2 O₂ (Contaminant) Adduct1 First Adduct Peroxo->Adduct1 + ArB(OH)₂ Adduct2 Second Adduct Adduct1->Adduct2 + ArB(OH)₂ Dimer Ar-Ar (Homocoupled Product) Adduct2->Dimer Generates Dimer ArBOH2_1 ArB(OH)₂ ArBOH2_2 ArB(OH)₂ Troubleshooting_Workflow start Problem: High Homocoupling (>5%) check_o2 Is the reaction rigorously deoxygenated? start->check_o2 implement_deox Action: Sparge solvents with Ar/N₂. Use freeze-pump-thaw. check_o2->implement_deox No check_catalyst Are you using a Pd(II) pre-catalyst? check_o2->check_catalyst Yes implement_deox->check_catalyst add_reductant Action: Add 0.1-0.2 equiv. of Potassium Formate. check_catalyst->add_reductant Yes check_ligand Is the reaction still sluggish? check_catalyst->check_ligand No add_reductant->check_ligand change_ligand Action: Switch to a more active ligand (e.g., SPhos, RuPhos). check_ligand->change_ligand Yes solved Problem Solved check_ligand->solved No change_ligand->solved

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Substituted Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling substituted aryl boronic acids. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: A Causal Approach

This section addresses common issues encountered during the Suzuki-Miyaura coupling of substituted aryl boronic acids, with a focus on understanding the underlying causes to inform effective troubleshooting.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the primary factors to investigate?

A low yield is a common issue that can often be traced back to a few critical parameters. A systematic evaluation is key to identifying the root cause.

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active catalytic species[1][2]. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin[1]. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, hindering the reaction[3][4].

    • Troubleshooting:

      • Use fresh, high-quality catalyst and ligands.

      • Ensure a thoroughly deoxygenated reaction mixture by purging with an inert gas (Argon or Nitrogen) before adding the catalyst[3][5].

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust palladacycle precatalyst which can generate the active Pd(0) species under mild conditions[6][7].

  • Boronic Acid Stability: Aryl boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen atom)[3][5][8]. This side reaction is often promoted by excess water or harsh basic conditions[5].

    • Troubleshooting:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which can release the boronic acid slowly under the reaction conditions[5][8][9].

      • If protodeboronation is suspected, minimize water in the reaction by using anhydrous solvents and reagents[5].

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl[3]. Aryl chlorides are notoriously less reactive and often require specialized, highly active catalyst systems to undergo efficient oxidative addition, which is often the rate-determining step[2][6].

    • Troubleshooting:

      • For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step[5][7].

      • Higher reaction temperatures may be necessary for less reactive halides, but this must be balanced with the stability of the other reaction components[5].

Q2: I am observing significant formation of homocoupled biaryl products from my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction that consumes the nucleophile and reduces the yield of the desired product.

  • Cause: This side reaction is often promoted by the presence of oxygen and a Pd(II) species at the start of the reaction[1]. The Pd(II) can catalyze the homocoupling of two boronic acid molecules, during which it is reduced to the active Pd(0) species[1].

    • Troubleshooting:

      • Rigorous Degassing: Thoroughly degas the reaction mixture and solvent before adding the palladium catalyst to minimize oxygen levels[5]. Maintain a positive pressure of an inert gas throughout the reaction[5].

      • Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling as it does not require an initial reduction step that can be coupled with boronic acid homocoupling.

Q3: My reaction is sluggish or incomplete, especially with an electron-deficient aryl boronic acid. How can I improve the reaction rate?

Electron-deficient aryl boronic acids are known to be challenging substrates in Suzuki-Miyaura couplings.

  • Cause: The transmetalation step, where the aryl group is transferred from the boron to the palladium center, is often slower for electron-deficient aryl boronic acids[10]. This is because the aryl group is less nucleophilic and therefore less readily transferred to the palladium complex[11].

    • Troubleshooting:

      • Ligand Choice: Employing highly electron-rich and sterically demanding phosphine ligands can accelerate the transmetalation and subsequent reductive elimination steps[6][7].

      • Base Selection: A strong base is crucial for the formation of the more nucleophilic boronate species [R-B(OH)₃]⁻, which is believed to be the active species in the transmetalation step[12][13]. Consider using stronger bases like K₃PO₄ or Cs₂CO₃[4][5].

      • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species[3]. A mixture of an aprotic solvent like dioxane or THF with water is common, as water can help to dissolve the base and facilitate the formation of the active boronate species[1].

Q4: I am working with a sterically hindered aryl boronic acid and observing low conversion. What modifications should I consider?

Steric hindrance around the boronic acid group can significantly impede the reaction.

  • Cause: Bulky ortho-substituents on the aryl boronic acid can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step[11].

    • Troubleshooting:

      • Ligand Design: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, can create a more open coordination sphere around the palladium, facilitating the coupling of sterically demanding substrates[14][15].

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier[16].

      • Slow Addition: In some cases, slow addition of the boronic acid can be beneficial to maintain a low concentration in the reaction mixture, which can sometimes suppress side reactions[16].

Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of boronic acid to aryl halide?

A: Typically, a slight excess of the boronic acid (1.2–1.5 equivalents) is used to ensure complete consumption of the limiting aryl halide[17]. However, a large excess should be avoided as it can lead to purification challenges and potentially increase side reactions.

Q: How do I choose the right base for my reaction?

A: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for transmetalation[12][18]. The choice of base depends on the substrates and solvent.

  • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous-organic solvent mixture[5].

  • K₃PO₄ is a stronger base that is often effective for challenging couplings, including those with aryl chlorides[7].

  • Cs₂CO₃ is highly soluble in many organic solvents and can be advantageous in certain systems[4].

Q: What is the purpose of adding water to my Suzuki-Miyaura reaction?

A: While not always necessary, water is often added to Suzuki-Miyaura reactions for several reasons[1]. It can help dissolve the inorganic base, and it facilitates the formation of the reactive boronate species [R-B(OH)₃]⁻ from the boronic acid[12][13]. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable[5].

Q: Can I run a Suzuki-Miyaura reaction without a phosphine ligand?

A: While "ligand-free" Suzuki-Miyaura reactions have been reported, they often rely on the in-situ formation of catalytically active palladium nanoparticles or the solvent acting as a weak ligand[19]. For most applications, especially with challenging substrates, a well-defined phosphine ligand is crucial for achieving high efficiency, selectivity, and catalyst stability[6][7].

Experimental Protocols

General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a generic aryl bromide with an aryl boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv)[17].

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes[3][17].

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[17].

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe[3]. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent[17].

  • Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C)[3][17].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS[3][17].

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[3][5][17].

  • Purification: Purify the crude product by flash column chromatography[3][17].

Protocol for Coupling with a Challenging Aryl Chloride

This protocol is adapted for less reactive aryl chlorides and employs a more active catalyst system.

  • Vessel Preparation: To an oven-dried reaction vial with a stir bar, add the aryl chloride (1.0 equiv), aryl boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv)[7].

  • Inert Atmosphere: Seal the vial and thoroughly purge with Argon.

  • Catalyst System: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Addition: Add the catalyst mixture to the reaction vial under a positive pressure of Argon.

  • Solvent: Add degassed, anhydrous 1,4-dioxane[7].

  • Reaction: Heat the mixture with vigorous stirring at a higher temperature (e.g., 100-120 °C).

  • Monitoring, Workup, and Purification: Follow steps 6-8 from the general procedure.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Reaction Check_Reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Protodeboronation Suspect Protodeboronation? Check_Conditions->Protodeboronation Use_Ester Use Boronic Ester (BPin, MIDA) Protodeboronation->Use_Ester Yes Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Yes Homocoupling Significant Homocoupling? Protodeboronation->Homocoupling No Success Reaction Successful Use_Ester->Success Anhydrous->Success Degas Improve Degassing Technique Homocoupling->Degas Yes Challenging_Substrate Challenging Substrate? (Aryl-Cl, Hindered, E-deficient) Homocoupling->Challenging_Substrate No Degas->Success Optimize_Catalyst Optimize Catalyst System (Bulky Ligand, Stronger Base) Challenging_Substrate->Optimize_Catalyst Yes Challenging_Substrate->Success No Optimize_Catalyst->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

Data Summary Table

ChallengePotential Cause(s)Recommended Solution(s)
Low/No Yield Inactive catalyst, boronic acid decomposition, low halide reactivityUse fresh reagents, ensure inert atmosphere, use boronic esters, employ more active catalyst systems for aryl chlorides
Homocoupling Presence of oxygen, Pd(II) speciesRigorous degassing, use of Pd(0) precatalysts
Protodeboronation Excess water, harsh basic conditionsUse anhydrous conditions, employ more stable boronic esters
Sluggish Reaction (Electron-Deficient Boronic Acid) Slow transmetalationUse electron-rich ligands, stronger bases (K₃PO₄, Cs₂CO₃)
Low Conversion (Sterically Hindered Substrates) Steric hindrance impeding transmetalationUse bulky phosphine ligands, higher reaction temperatures

References

silica vs alumina column chromatography for boronic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the complexities of boronic acid purification. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in their experimental work. We will delve into the comparative use of silica and alumina column chromatography, offering insights grounded in chemical principles and extensive field experience.

Introduction: The Challenge of Purifying Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, their purification presents unique challenges. Boronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines, particularly under the acidic conditions often present on standard silica gel. This, along with their amphoteric nature, can lead to issues like peak tailing, irreversible adsorption, and co-elution with byproducts. This guide will equip you with the knowledge to select the appropriate stationary phase and troubleshoot common problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid streaking or tailing on the silica gel column?

This is a classic problem arising from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are Brønsted acids and can interact strongly with the Lewis acidic boronic acid and its boronate derivatives. This strong interaction leads to slow desorption kinetics, resulting in significant peak tailing. Furthermore, the acidity of the silica can catalyze the dehydration of your boronic acid to its corresponding boroxine, which often has a different polarity and can co-elute or streak.

Q2: I see a new spot on my TLC after running a silica column, and my yield is low. What is happening?

You are likely observing the formation of the boroxine trimer. As mentioned, the acidic surface of silica gel can promote the intermolecular dehydration of three molecules of the boronic acid to form a stable, six-membered boroxine ring. This new compound will have a different Rf value on the TLC plate. The low yield is a direct consequence of your desired product being converted into this byproduct on the column.

Q3: Is there a way to modify the silica gel to improve the purification?

Yes, several strategies can be employed. One common approach is to deactivate the silica gel by treating it with a base, such as triethylamine, or by using a mobile phase containing a small percentage of an acid, like acetic acid, to saturate the acidic sites and reduce unwanted interactions. Another effective method is to use deactivated or neutral silica gel. Some researchers have also reported success with a short plug of silica rather than a long column to minimize the contact time and thus reduce the extent of boroxine formation.

Q4: When should I choose alumina over silica for boronic acid purification?

Alumina should be your go-to stationary phase when you are facing significant on-column decomposition (boroxine formation) with silica gel. Alumina is generally more basic than silica and is available in different grades (acidic, neutral, and basic). Basic or neutral alumina is often preferred for boronic acid purification as it minimizes the risk of dehydration. Alumina can also be particularly effective for separating boronic acids from their pinacol esters.

Q5: Can I use reversed-phase chromatography for boronic acid purification?

Absolutely. Reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for more polar boronic acids. The separation mechanism is based on hydrophobicity, which avoids the issues related to the acidic nature of silica gel. A common mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid (TFA).

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or no recovery of boronic acid from a silica column. 1. Irreversible adsorption onto the acidic silica surface. 2. Complete conversion to boroxine, which may be insoluble or have very different chromatographic behavior.1. Switch to neutral or basic alumina as the stationary phase. 2. Consider using reversed-phase chromatography. 3. If silica must be used, try a short, wide column to minimize residence time.
Multiple spots on TLC after column chromatography, where only one was present before. 1. On-column decomposition to boroxine and potentially other byproducts.1. Confirm the identity of the new spots (e.g., by NMR of the mixed fraction). 2. Switch to a less acidic stationary phase like neutral alumina. 3. Deactivate the silica gel with a base or use a buffered mobile phase.
Boronic acid co-elutes with its boronate ester (e.g., pinacol ester). The polarity difference between the acid and the ester is insufficient for separation on the chosen stationary phase.1. Alumina is often more effective than silica for this separation. 2. Optimize the mobile phase; a gradient elution might be necessary. 3. Consider derivatizing the boronic acid to a more easily separable compound, followed by deprotection.
Inconsistent Rf values on TLC plates. Boronic acids can interact with the TLC plate binder or be sensitive to atmospheric moisture, affecting their polarity.1. Ensure TLC plates are from the same batch and are properly activated (dried) before use. 2. Run a co-spot of your starting material and the collected fractions to confirm identity. 3. Use a developing chamber with a saturated atmosphere to ensure reproducible results.

Comparative Analysis: Silica vs. Alumina

Parameter Silica Gel (SiO₂) Alumina (Al₂O₃)
Surface Chemistry Acidic (due to silanol groups)Available as acidic, neutral, or basic
Interaction with Boronic Acids Strong, potentially leading to chemisorption and tailing. Can catalyze boroxine formation.Generally weaker and less likely to cause decomposition, especially with neutral or basic grades.
Typical Applications Purification of less sensitive, non-polar boronic acids.Purification of sensitive boronic acids prone to dehydration. Separation of boronic acids from boronate esters.
Advantages Lower cost, widely available, well-understood behavior for many compound classes.Reduced risk of boroxine formation, better for sensitive substrates, available in different pH grades.
Disadvantages Acidity can cause degradation of sensitive compounds. Strong adsorption can lead to low recovery.Can be more expensive. The activity can vary between batches and suppliers. May not be suitable for very acid-labile compounds if using the acidic grade.

Experimental Protocols

Protocol 1: Purification of a Boronic Acid using Neutral Alumina

This protocol is recommended for boronic acids that have shown signs of decomposition on silica gel.

  • Slurry Preparation: In a beaker, add the required amount of neutral alumina (Brockmann I, activated) to a suitable non-polar solvent (e.g., hexanes). Stir gently to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Pour the alumina slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the alumina bed.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal gradient will depend on the specific boronic acid.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure boronic acid.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification using a Short Silica Plug

This method is a rapid approach for removing non-polar impurities when the boronic acid is significantly more polar and shows some stability on silica.

  • Plug Preparation: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a short layer of silica gel (e.g., 2-3 cm). Top with another layer of sand.

  • Pre-elution: Wash the silica plug with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the plug.

  • Elution: Elute with a solvent system that allows the impurities to pass through while retaining the boronic acid. Then, switch to a more polar solvent to elute the desired product.

  • Analysis: Analyze the collected fractions by TLC to identify the pure product.

Visualizing the Purification Challenge

The following diagram illustrates the key decision-making process when choosing a purification strategy for boronic acids.

Boronic_Acid_Purification Start Crude Boronic Acid Mixture TLC_Test Initial TLC Analysis on Silica Plate Start->TLC_Test Silica_Column Attempt Purification with Standard Silica Gel Column TLC_Test->Silica_Column If separation seems feasible Decomposition_Check Analyze Fractions: Check for Boroxine/Streaking Silica_Column->Decomposition_Check Success Pure Boronic Acid Obtained Decomposition_Check->Success No Troubleshoot Troubleshooting Required Decomposition_Check->Troubleshoot Yes Alumina_Path Switch to Neutral or Basic Alumina Column Troubleshoot->Alumina_Path Primary Recommendation RP_Path Consider Reversed-Phase (C18) Chromatography Troubleshoot->RP_Path Alternative Method Modified_Silica Use Deactivated Silica or Buffered Mobile Phase Troubleshoot->Modified_Silica If Silica is Mandatory Alumina_Path->Success RP_Path->Success Modified_Silica->Success Boroxine_Formation Boronic_Acid 3 x R-B(OH)₂ Boronic Acid Monomer Silica_Surface Acidic Silica Surface (Si-OH) Boronic_Acid->Silica_Surface Interaction & Catalysis Boroxine (RBO)₃ Boroxine Trimer Silica_Surface->Boroxine Dehydration Water 3 x H₂O Silica_Surface->Water Byproduct

Technical Support Center: Effective Recrystallization Techniques for Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the purification of aryl boronic acids. As crucial reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of aryl boronic acids is paramount to achieving high yields and reproducible results. However, their unique chemical nature presents specific challenges during purification, including thermal instability, a tendency to form anhydrides, and difficult-to-remove impurities.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these techniques to your specific molecules.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of aryl boronic acids in a direct question-and-answer format.

Q1: My aryl boronic acid "oiled out" of the solution instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is a frequent problem with impure compounds, as impurities can significantly depress the melting point of the eutectic mixture.

Causality & Solution Pathway:

  • Excessive Impurity Load: High levels of impurities can make crystallization difficult.

    • Action: If the oil is colored, consider a hot filtration step with activated charcoal to remove colored, polar impurities. Note that this may reduce your yield.

  • Precipitation at Too High a Temperature: If the solution is supersaturated, the compound may crash out of solution too quickly at a temperature where it is still molten.[1]

    • Action: Re-heat the mixture until the oil redissolves completely. Add a small, additional volume (5-10%) of the hot "soluble" solvent to slightly decrease the saturation.[1] This ensures the compound remains in solution at a lower temperature, allowing it to crystallize below its melting point.

  • Inappropriate Cooling Rate: Rapid cooling promotes precipitation over crystallization, favoring oil formation.

    • Action: Allow the flask to cool slowly to room temperature on the benchtop, insulated from the surface with a cork ring or paper towels.[1] Once at room temperature, proceed with gradual cooling in an ice bath.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a classic case of a stable supersaturated solution or, more simply, using too much solvent. The energy barrier for nucleation (the initial formation of a crystal) has not been overcome.

Causality & Solution Pathway:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[1] The microscopic imperfections on the glass provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.

    • Action: Gently heat the solution and boil off a portion of the solvent.[1] Allow it to cool again and attempt to induce nucleation as described above. Be cautious not to boil off too much solvent, which could cause the compound to crash out of the hot solution.

  • Last Resort: If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid.[1] A different solvent or solvent system should then be investigated.

Q3: I'm observing significant decomposition during recrystallization. How can I prevent this?

A: The primary decomposition pathway for aryl boronic acids, especially during heating in solution, is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction is often facilitated by water, heat, and certain pH conditions (both acidic and basic).[3][4][5] Electron-deficient and sterically hindered aryl boronic acids are particularly susceptible.[6][7]

Causality & Mitigation Strategy:

  • Minimize Heat Exposure: Use the absolute minimum amount of heat required to dissolve the compound. Do not leave the solution boiling for extended periods.

  • Solvent Choice: If your compound is known to be unstable, consider using less protic or fully anhydrous solvents if a suitable system can be found. However, be aware that recrystallizing from nonpolar, anhydrous solvents can favor the formation of boroxine anhydrides (see FAQ 2).

  • pH Control: Protodeboronation is often slowest in near-neutral conditions (around pH 5).[3] Avoid strongly acidic or basic conditions during the recrystallization process unless performing a deliberate acid/base extraction.

  • Consider Alternatives: If protodeboronation is unavoidable under recrystallization conditions, the compound may not be suitable for this purification technique. Alternative methods like derivatization into a more stable form (e.g., a diethanolamine or MIDA ester) should be considered.[2][8]

Troubleshooting Workflow Diagram

G start Start Recrystallization: Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool decision Observe Outcome cool->decision oiled_out Product 'Oiled Out' decision->oiled_out Liquid Layer no_crystals No Crystals Form decision->no_crystals Clear Solution crystals_ok Crystals Formed decision->crystals_ok Solid Precipitates concentrate Boil Off Some Solvent Re-cool and Induce decision->concentrate If still no crystals after inducing reheat Reheat to Dissolve Add 5-10% More 'Good' Solvent Cool Slower oiled_out->reheat induce 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce filter Isolate via Filtration Wash with Cold Solvent Dry Crystals crystals_ok->filter reheat->cool induce->decision If still no crystals induce->crystals_ok Success concentrate->cool end Pure Product filter->end

Caption: A workflow for troubleshooting common recrystallization issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for recrystallizing aryl boronic acids?

A: The choice is highly substrate-dependent, but some general starting points exist. Most boronic acids are polar and crystalline, behaving similarly to carboxylic acids.[9][10] They are often soluble in polar solvents and insoluble in nonpolar ones like hexanes.[10]

Solvent / SystemRationale & Typical Use Cases
Water or Water/Ethanol Excellent for polar, hydrophilic aryl boronic acids. The use of water helps ensure the product is isolated as the free boronic acid rather than the anhydride.[10]
Ethyl Acetate (EtOAc) / Hexanes A very common mixed-solvent system. The boronic acid is dissolved in a minimal amount of hot EtOAc (the "soluble" solvent), and hexanes (the "insoluble" or "anti-solvent") is added until turbidity appears.[9][11]
Dichloromethane (DCM) / Hexanes Similar to the EtOAc/Hexanes system, suitable for moderately polar compounds.[12]
Toluene Can be effective for less polar aryl boronic acids, especially those with larger aromatic systems.[11]
Acetone Can be a good solvent for chromatography, but also used for recrystallization of moderately polar acids.[9]

Q2: My characterization data (NMR, MP) is inconsistent. Could this be due to boronic anhydrides (boroxines)?

A: Yes, this is a very common source of confusion. Aryl boronic acids readily and reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines.[13] This is not a decomposition product but an equilibrium species.

The choice of recrystallization solvent directly influences which form predominates in the solid state.[10]

  • Aqueous Solvents (e.g., water, aq. ethanol): Favor the formation of the monomeric boronic acid, R-B(OH)₂.

  • Nonpolar, Aprotic Solvents (e.g., benzene, toluene, dichloroethane): Favor the formation of the boroxine anhydride, (RBO)₃.[9][10]

This equilibrium can lead to broad melting points and complex NMR spectra.[3] The boroxine is easily hydrolyzed back to the boronic acid upon exposure to moisture or during subsequent aqueous reaction workups.

Boronic Acid ⇌ Boroxine Anhydride Equilibrium

G cluster_0 Aryl Boronic Acid (Monomer) cluster_1 Boroxine (Trimeric Anhydride) B1 R-B(OH)₂ Boroxine     (RBO)₃ + 3 H₂O B1->Boroxine Dehydration (Nonpolar Solvent, Heat) B2 R-B(OH)₂ B2->Boroxine Dehydration (Nonpolar Solvent, Heat) B3 R-B(OH)₂ B3->Boroxine Dehydration (Nonpolar Solvent, Heat)

Caption: The reversible equilibrium between boronic acid and its boroxine.

Q3: Are there purification methods other than recrystallization?

A: Absolutely. When recrystallization proves difficult or ineffective, several other techniques can be employed.

  • Acid-Base Extraction: This is a powerful method for removing non-acidic impurities. Boronic acids are weakly acidic (pKa ≈ 9) and can be deprotonated by a suitable base.[13][14] The general procedure is outlined below. This is particularly useful for separating the desired acid from starting materials or non-polar byproducts.

  • Derivatization with Diethanolamine: Aryl boronic acids react with diethanolamine to form stable, highly crystalline adducts.[8] These adducts often precipitate from nonpolar solvents like ether, leaving impurities behind.[15] The free boronic acid can be regenerated by treatment with an aqueous acid.[16]

  • Chromatography: This is often a method of last resort as boronic acids interact strongly with silica gel, leading to streaking, decomposition, and poor recovery.[15][16] If chromatography is necessary, consider using reverse-phase (C18) silica or pre-treating normal phase silica with boric acid to minimize on-column degradation.[16][17]

Q4: How should I store my purified aryl boronic acid to ensure long-term stability?

A: Proper storage is critical to prevent degradation. To maintain purity and reactivity, aryl boronic acids should be stored under the following conditions:

  • Cold: Refrigeration (below 4°C / 39°F) is recommended to slow decomposition pathways.[6]

  • Dry: Store in a tightly sealed container, preferably within a desiccator, to prevent hydrolysis and minimize the water available for protodeboronation.

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and hydrolysis from atmospheric moisture.[6]

Part 3: Standard Operating Protocols
Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the aryl boronic acid is highly soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Solvent Selection: Identify a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[18]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot soluble solvent in an Erlenmeyer flask.[18]

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[18]

  • Clarification: Add a few drops of the hot soluble solvent until the solution becomes clear again.[18]

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude aryl boronic acid in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a cold, aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a cold acid (e.g., 1 M HCl) while stirring.[14] The pure boronic acid should precipitate out of the solution. Monitor the pH to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.[14]

References

Technical Support Center: Managing In-Situ Decomposition of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the in-situ decomposition of boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic workflows. Here, we will delve into the common challenges associated with boronic acid instability, providing in-depth troubleshooting guides, preventative strategies, and validated protocols to enhance the success and reproducibility of your reactions.

Understanding the Problem: Why Do Boronic Acids Decompose?

Boronic acids, while exceptionally useful reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are susceptible to several decomposition pathways.[1][2] Understanding these pathways is the first step toward effective management. The primary culprits are protodeboronation and oxidation, with trimerization to boroxines also playing a role.[1][3]

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[1][4] This undesired side reaction is a major cause of yield loss and is often accelerated by heat, the presence of a base, or a palladium catalyst.[3][5]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.[1][3] This pathway converts the boronic acid into an alcohol or phenol, consuming the starting material and generating impurities.[1][6]

  • Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][7] While this process is often reversible in the presence of water, it complicates accurate weighing and stoichiometry calculations, leading to reproducibility issues.[1][8]

Certain classes of boronic acids are notoriously unstable, including 2-heterocyclic (e.g., 2-pyridyl, 2-furyl), vinyl, and cyclopropyl boronic acids.[5][9] These compounds are prone to rapid decomposition, making their use in synthesis particularly challenging.[9]

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions our team encounters regarding boronic acid decomposition.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. Could my boronic acid be decomposing?

A1: Yes, this is a very common issue. The first things to check are the stability of your boronic acid and the reaction conditions. Signs of decomposition include the appearance of a protodeboronated side product (Ar-H) or homocoupling of the boronic acid (Ar-Ar) in your analytical data (e.g., LC-MS, GC-MS).[1][10] Also, ensure your palladium catalyst is active and that the reaction is run under a properly inert atmosphere, as oxygen can lead to both boronic acid homocoupling and catalyst decomposition.[10]

Q2: I'm observing a significant amount of the protodeboronated product. How can I minimize this?

A2: Protodeboronation is often accelerated by strong bases and the presence of water.[10] Consider the following adjustments:

  • Switch to a milder base: Instead of strong bases like NaOH or K₃PO₄, try weaker options such as K₂CO₃ or KF.[10][11]

  • Use anhydrous conditions: Water is the primary proton source for this side reaction.[4] Switching to a rigorously dried solvent and base can significantly suppress protodeboronation.[10]

  • Protect the boronic acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, which are more resistant to protodeboronation.[11]

Q3: My boronic acid seems to be degrading upon storage. What are the best storage and handling practices?

A3: Most boronic acids are stable solids when stored properly.[8] However, to maximize shelf life, store them in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). For particularly unstable boronic acids, conversion to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate salt for long-term storage is highly recommended.[9]

Q4: Are certain heteroaryl boronic acids more unstable than others?

A4: Absolutely. The position of the boronic acid group on the heteroaromatic ring significantly impacts stability. 2-Heterocyclic boronic acids, such as those derived from pyridine, furan, and pyrrole, are known to be particularly unstable and prone to rapid protodeboronation.[3][9] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to managing boronic acid decomposition during a reaction.

Observed Problem Potential Cause(s) Suggested Solutions & Rationale
High levels of protodeboronated byproduct (Ar-H) 1. Harsh basic conditions: Strong bases in aqueous media accelerate C-B bond cleavage.[10] 2. Elevated temperature: Higher temperatures increase the rate of decomposition.[11] 3. Prolonged reaction time: Extended exposure to destabilizing conditions.1. Optimize the base: Switch to milder bases like KF, K₂CO₃, or Cs₂CO₃.[11] The goal is to find a base strong enough for transmetalation but not so harsh as to cause rapid decomposition. 2. Lower the temperature: Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling.[11] 3. Use a protected boronic acid: Convert the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA ester, trifluoroborate salt).[11] These act as slow-release sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[12][13]
Formation of phenolic byproduct (Ar-OH) 1. Oxidative degradation: Presence of oxygen in the reaction mixture.[1] 2. Reaction with certain copper catalysts: Copper salts can sometimes promote oxidation.1. Rigorous degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[10] 2. Use fresh, high-purity reagents: Older reagents may have peroxide impurities that can initiate oxidation.
Inconsistent reaction yields and difficult stoichiometry 1. Boroxine formation: Dehydration of the boronic acid to its cyclic trimer leads to inaccurate mass measurements.[1]1. Use a protected form: Boronic esters (e.g., pinacol esters) do not form boroxines and are therefore easier to handle and weigh accurately.[1] 2. Standardize reagent preparation: If using the free boronic acid, prepare solutions fresh before use and consider titrating to determine the exact concentration.
Reaction fails with unstable boronic acids (e.g., 2-pyridyl) 1. Rapid in-situ decomposition: The rate of decomposition is faster than the rate of the desired cross-coupling reaction.[5]1. Employ a slow-release strategy: The use of N-methyliminodiacetic acid (MIDA) boronates is a highly effective solution.[5] MIDA boronates are exceptionally stable but hydrolyze slowly under basic conditions to release the boronic acid in a controlled manner, maintaining a low steady-state concentration that favors cross-coupling over decomposition.[5] 2. Form a diethanolamine adduct: Reacting the unstable boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in coupling reactions with protic solvents.[14]

Visualizing the Problem: Decomposition Pathways

The following diagrams illustrate the key decomposition pathways that plague boronic acids.

DecompositionPathways BA Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation BA->Protodeboronation + H₂O, Base/Acid Oxidation Oxidation BA->Oxidation + [O] (e.g., Air) Boroxine Boroxine Formation (Trimerization) BA->Boroxine - 3 H₂O Arene Arene (Ar-H) Protodeboronation->Arene Phenol Phenol (Ar-OH) Oxidation->Phenol Trimer Cyclic Trimer ((ArBO)₃) Boroxine->Trimer TroubleshootingWorkflow start Start: Low Yield or Decomposition Observed check_purity Analyze Starting Material (NMR, LC-MS) start->check_purity pure Material is Pure check_purity->pure Pure impure Material is Impure/ Decomposed check_purity->impure Impure optimize_conditions Optimize Reaction Conditions pure->optimize_conditions purify Purify or Resynthesize Boronic Acid impure->purify purify->start milder_base Use Milder Base (e.g., K₂CO₃, KF) optimize_conditions->milder_base Yes lower_temp Lower Reaction Temperature optimize_conditions->lower_temp Yes anhydrous Use Anhydrous Conditions optimize_conditions->anhydrous Yes protect Use a Protected Form milder_base->protect Still fails success Successful Coupling milder_base->success Works lower_temp->protect Still fails lower_temp->success Works anhydrous->protect Still fails anhydrous->success Works pinacol Convert to Pinacol Ester protect->pinacol mida Convert to MIDA Boronate (for very unstable substrates) protect->mida pinacol->success mida->success

References

Technical Support Center: Preventing Palladium Catalyst Deactivation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot issues related to palladium catalyst deactivation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the success and reproducibility of your experiments.

Introduction to a Pervasive Challenge: Catalyst Deactivation

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1][2] However, the reaction's efficiency is highly dependent on the stability of the palladium catalyst. Catalyst deactivation, a common roadblock, can lead to sluggish or incomplete reactions, low yields, and difficulty in purification. Understanding the mechanisms of deactivation is the first step toward preventing it. The primary pathways of catalyst deactivation include:

  • Palladium Black Formation: The active Pd(0) species can aggregate into larger, catalytically inactive palladium nanoparticles, which precipitate out of the solution as "palladium black."[3] This process, known as Oswald ripening, is a common cause of deactivation.[4]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, are susceptible to oxidation, especially in the presence of trace amounts of air.[5] This diminishes their ability to coordinate to the palladium center, leading to catalyst instability.

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as poisons, binding to the palladium catalyst and inhibiting its activity.[3][6]

This guide provides a series of troubleshooting questions and detailed answers to help you diagnose and resolve these common issues.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

Issue 1: My reaction has stalled, and I observe a black precipitate. What is happening and how can I prevent it?

Q: What is the black precipitate in my reaction flask?

A: The black precipitate is most likely palladium black, which consists of agglomerated palladium nanoparticles.[3] Its formation is a strong indicator of catalyst deactivation. While a color change to dark brown or black is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.[3]

Q: What causes the formation of palladium black?

A: The primary cause is the instability of the monoligated Pd(0) species, which is highly active but prone to aggregation. This can be exacerbated by:

  • High temperatures: Can accelerate the agglomeration process.

  • Insufficient ligand concentration or a weakly coordinating ligand: The ligand is crucial for stabilizing the Pd(0) species.

  • Presence of oxygen: Can lead to the formation of palladium oxides, which can then decompose to form palladium black.

Q: How can I prevent the formation of palladium black?

A: Preventing palladium black formation hinges on stabilizing the active Pd(0) catalyst. Here are several strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at stabilizing the Pd(0) center.[7][8][9][10] Their steric bulk favors the formation of monoligated palladium species, which are highly active, while their electron-donating properties increase the stability of the complex.[7]

  • Optimize Ligand-to-Palladium Ratio: Ensure an adequate excess of the ligand is present to maintain a stable coordination environment around the palladium. However, excessive ligand can sometimes inhibit the reaction, so optimization may be necessary.

  • Control Reaction Temperature: Avoid excessively high temperatures that can promote catalyst decomposition and aggregation.

  • Maintain a Strictly Inert Atmosphere: The exclusion of oxygen is critical to prevent oxidation of the Pd(0) species.[5]

Issue 2: My reaction is sluggish or fails to go to completion, but I don't see significant palladium black formation. What else could be wrong?

Q: If not palladium black, what could be deactivating my catalyst?

A: In the absence of significant precipitation, catalyst deactivation may be occurring through less visible pathways, such as ligand degradation or catalyst poisoning.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of air and moisture. Oxidized ligands have a reduced ability to coordinate to the palladium center, leading to catalyst deactivation. Peroxides in ether solvents like THF are particularly detrimental and can instantly oxidize phosphine ligands.[5]

  • Catalyst Poisoning: Even trace amounts of certain impurities in your starting materials, solvents, or reagents can act as potent catalyst poisons.[3][6] Common poisons include:

    • Sulfur-containing compounds: Elemental sulfur and organosulfur compounds can irreversibly bind to the palladium catalyst.[6]

    • Strongly coordinating functional groups: Functional groups on the substrates or products, such as pyridines or other nitrogen-containing heterocycles, can sometimes coordinate too strongly to the palladium center and inhibit catalysis.[5][11]

    • Other metals: Trace metal impurities can interfere with the catalytic cycle.

Q: How can I identify and mitigate catalyst poisoning?

A: Identifying the source of a catalyst poison can be challenging. Here's a systematic approach:

  • Reagent Purity Check: Use high-purity, recently purchased reagents and solvents. If you suspect a particular starting material, try purifying it before use.

  • Solvent Purity: Use anhydrous and degassed solvents. If using ethereal solvents, ensure they are peroxide-free.

  • Systematic Exclusion: If you suspect a particular starting material is the source of the poison, you can run a small-scale control reaction with a different batch of that reagent.

  • Charcoal Treatment: In some cases, treating a solution of the starting material with activated charcoal can remove certain impurities.[6]

Frequently Asked Questions (FAQs)

Q1: How critical is it to maintain an inert atmosphere for a Suzuki reaction?

A1: It is highly critical. The active catalyst in the Suzuki-Miyaura catalytic cycle is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen to inactive Pd(II) species.[5] Furthermore, many phosphine ligands are also air-sensitive and can be oxidized, rendering them ineffective at stabilizing the palladium catalyst. Therefore, to ensure reproducible and high-yielding reactions, it is essential to rigorously exclude air and moisture.

Q2: What is the best method for degassing solvents?

A2: The most effective method is the freeze-pump-thaw technique, which can remove virtually all dissolved gases. However, for many standard Suzuki reactions, sparging with an inert gas (bubbling argon or nitrogen through the solvent for 15-30 minutes) is sufficient and more convenient. A third option is to place the solvent in a flask under vacuum and sonicate for several minutes.

Q3: My starting material has a functional group that I suspect is poisoning the catalyst. What can I do?

A3: If a functional group in your substrate is suspected of poisoning the catalyst (e.g., a strongly coordinating heterocycle), several strategies can be employed:

  • Choose a more robust catalyst system: Modern, highly active catalysts with bulky ligands (e.g., Buchwald or NHC ligands) are often more resistant to poisoning.[5][11]

  • Use a protecting group: If possible, temporarily protect the problematic functional group.

  • Add a sacrificial agent: In some cases, adding a Lewis acid or another additive can help to sequester the problematic functional group.

Q4: Can I reuse my palladium catalyst?

A4: For homogeneous palladium catalysts, recovery and reuse are generally not practical in a laboratory setting due to the difficulty of separating the catalyst from the reaction mixture and the risk of deactivation during the process. Heterogeneous palladium catalysts (e.g., Pd on carbon) are designed for easier recovery and reuse, but their activity can decrease over multiple cycles due to leaching of palladium into the solution or surface poisoning.[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines the standard procedure for setting up a Suzuki-Miyaura reaction with careful exclusion of air.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at 120 °C overnight and allow to cool in a desiccator.

  • Reagent Preparation: Weigh the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) and add them to the reaction flask.

  • Inerting the Flask: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This is the most rigorous method for removing dissolved gases from a solvent.

  • Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times.

  • Backfilling: After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Data Presentation

Table 1: Comparison of Catalyst Performance in a Challenging Suzuki Coupling

Catalyst SystemAryl HalideBoronic AcidYield (%)Time (h)Temp (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄4-ChlorotoluenePhenylboronic acid<10241002[13]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid9811001[13]
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acid9721001[13]
PEPPSI-IPr4-ChlorotoluenePhenylboronic acid950.5800.05[14]

This table provides a qualitative comparison and highlights the superior performance of modern catalyst systems, particularly for less reactive aryl chlorides.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)-X (Oxidative Addition Product) Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OR)L2 Ar-Pd(II)-OR ArPd(II)(X)L2->ArPd(II)(OR)L2 Ligand Exchange (Base) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Pathways of Palladium Catalyst Deactivation

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L2 Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Agglomeration (High Temp, Low Ligand Conc.) Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Catalyst->Oxidized_Pd Oxidation (O2, Air) Poisoned_Catalyst Poisoned Catalyst (Pd-Poison Adduct) Active_Catalyst->Poisoned_Catalyst Poisoning (Impurities, e.g., Sulfur) caption Major Deactivation Pathways

Caption: Key pathways leading to palladium catalyst deactivation.

References

Validation & Comparative

A Comprehensive Guide to Interpreting the ¹H NMR Spectrum of (4-(3-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-(3-Fluorophenoxy)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure and spectral appearance. We will explore the nuanced effects of substituent electronics, spin-spin coupling, and through-space interactions to build a robust, validated interpretation. The guide will also compare the spectrum to simpler, structurally related molecules to provide a clear, incremental understanding of how each component contributes to the final spectral signature.

Part 1: Foundational Principles of Aromatic ¹H NMR Spectroscopy

Before dissecting the spectrum of our target molecule, it is crucial to establish the fundamental principles governing the ¹H NMR of substituted aromatic systems. The chemical environment of a proton dictates its resonance frequency, which we measure as a chemical shift (δ) in parts per million (ppm).[1]

  • Chemical Shift in Aromatics: Protons directly attached to a benzene ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm.[2][3] This is due to the anisotropic magnetic field generated by the circulation of π-electrons in the aromatic ring, which deshields the attached protons.

  • Substituent Effects: The electronic nature of substituents on the ring profoundly influences the precise chemical shifts of the aromatic protons.

    • Electron-Donating Groups (EDGs) , such as ethers (-OR) or amines (-NR₂), increase electron density on the ring, particularly at the ortho and para positions. This "shielding" effect shifts the corresponding proton signals upfield (to a lower ppm value).[4]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or boronic acids [-B(OH)₂], decrease electron density on the ring, especially at the ortho and para positions. This "deshielding" causes the proton signals to shift downfield (to a higher ppm value).[4]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one proton can influence that of its neighbors through the bonding electrons, an effect known as spin-spin or J-coupling.[5] This interaction splits a single resonance into multiple lines (a multiplet). In aromatic systems, the magnitude of the coupling constant (J, measured in Hertz) is highly dependent on the number of bonds separating the coupled protons:

    • Ortho-coupling (³JHH):** Coupling between protons on adjacent carbons. Typically 7–10 Hz.[6]

    • Meta-coupling (⁴JHH):** Coupling between protons separated by three bonds. Typically 2–3 Hz.[6]

    • Para-coupling (⁵JHH):** Coupling between protons on opposite sides of the ring. Often very small (0-1 Hz) and not always resolved.

  • Fluorine-Proton Coupling (nJHF): The ¹⁹F nucleus has a spin of I=½, just like a proton, and therefore couples to nearby protons. This coupling can occur over multiple bonds and provides invaluable structural information.[7] The magnitude of nJHF also depends on the number of intervening bonds.

Part 2: Structural Analysis and ¹H NMR Prediction for this compound

To interpret the spectrum, we must first analyze the molecule's structure to identify all chemically distinct protons.

Chemical structure of this compound with protons labeled H_A through H_F and the B(OH)2 group.

(Caption: Structure of this compound with non-equivalent aromatic protons labeled.)

The molecule consists of two distinct aromatic rings:

  • Ring 1 (para-disubstituted Phenylboronic acid): This ring is substituted with a boronic acid group and a phenoxy group in a para arrangement. Due to the molecule's symmetry axis through this ring, there are only two sets of chemically equivalent protons: HA (ortho to the boronic acid) and HB (ortho to the phenoxy ether linkage).

  • Ring 2 (meta-disubstituted 3-Fluorophenoxy): This ring is substituted with the ether linkage and a fluorine atom in a meta relationship. This substitution pattern results in four unique aromatic protons: HC, HD, HE, and HF .

  • Boronic Acid Protons: The two protons of the B(OH)₂ group are acidic and often exchange with trace water in the solvent. This typically results in a broad singlet that may shift or disappear upon addition of D₂O.[8]

Based on this analysis, we can predict the key features of the ¹H NMR spectrum.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (Hz)IntegrationRationale
HA 7.8 - 8.0Doublet (d)³JHH ≈ 8-92HOrtho to the strongly electron-withdrawing -B(OH)₂ group; deshielded.
HB 7.0 - 7.2Doublet (d)³JHH ≈ 8-92HOrtho to the electron-donating -OAr group; shielded.
HC 6.8 - 7.0Doublet of Doublets (dd) or Multiplet (m)³JHH, ⁴JHF1HOrtho to both -OAr (shielding) and meta to -F (weak deshielding).
HD 7.2 - 7.4Triplet of Doublets (td) or Multiplet (m)³JHH, ⁵JHF1HAppears as a pseudo-triplet from two ortho H neighbors.
HE 6.8 - 7.0Doublet of Triplets (dt) or Multiplet (m)³JHF, ⁴JHH1HOrtho to -F (deshielding) and para to -OAr (shielding). Strong H-F coupling expected.
HF 6.9 - 7.1Multiplet (m)³JHH, ⁴JHH, ⁴JHF1HComplex splitting from multiple neighbors.
B(OH)₂ Variable (e.g., 5.0 - 9.0)Broad Singlet (br s)None2HAcidic proton, subject to exchange. Position is concentration and solvent dependent.
Visualizing the Coupling Network

The following diagram illustrates the expected spin-spin coupling interactions that determine the multiplicity of each proton signal.

G cluster_ring1 Ring 1 (Phenylboronic acid) cluster_ring2 Ring 2 (3-Fluorophenoxy) HA HA HB HB HA->HB ³JHH HC HC HE HE HC->HE ⁵JHH HD HD HD->HC ³JHH HF HF HD->HF ³JHH HE->HF ⁴JHH F F F->HC ⁴JHF F->HD ⁵JHF F->HE ³JHF F->HF ⁴JHF

Caption: Spin-spin coupling network in this compound.

Part 3: Comparative Spectral Analysis

To validate our assignments, we can compare the predicted spectrum of our target molecule with the known spectral data of simpler, related compounds. This approach allows us to observe the incremental effect of each substituent.

Comparison of Aromatic Proton Chemical Shifts (δ, ppm)
CompoundH-ortho to B(OH)₂H-meta to B(OH)₂H-ortho to OArH-meta to OArOther Aromatic H
Phenylboronic acid [9]~7.99~7.39--~7.33 (para)
4-Phenoxyphenylboronic acid ~7.85-~7.05-Phenyl: 7.35(t), 7.15(t), 7.00(d)
This compound (Predicted) ~7.9 (HA) -~7.1 (HB) -Ring 2: 6.8 - 7.4 (HC-HF)
  • Phenylboronic Acid: The baseline spectrum shows the deshielding effect of the boronic acid group on its ortho protons (~7.99 ppm).[9]

  • 4-Phenoxyphenylboronic acid: Adding the phenoxy group at the para position introduces a new shielded doublet around 7.05 ppm for the protons ortho to the ether. The protons ortho to the boronic acid remain downfield at ~7.85 ppm. This confirms the classic "two-doublet" pattern for a para-substituted ring with one EDG and one EWG.[2]

  • This compound: Our target molecule retains this two-doublet pattern for Ring 1. The key difference is the introduction of the complex multiplet region for Ring 2, where the combined electronic effects of the fluorine and ether substituents, along with both H-H and H-F coupling, create a more intricate set of signals.

Part 4: Experimental Protocol and Workflow

Obtaining a high-quality, interpretable spectrum requires a validated and systematic approach to sample preparation and data acquisition.

Standard Operating Procedure for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and sharpen the B(OH)₂ signal.

    • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Process the data: Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

  • Confirmatory Experiments (Optional):

    • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the B(OH)₂ protons should diminish or disappear, confirming its assignment.

    • 2D NMR (COSY, HSQC): For unambiguous assignment of the complex multiplets in Ring 2, a 2D COSY spectrum can reveal H-H coupling correlations, while an HSQC can correlate protons to their directly attached ¹³C nuclei.

Workflow for Spectral Interpretation

The following diagram outlines the logical workflow for interpreting an unknown spectrum, which we have followed in this guide.

G A Acquire Spectrum & Process Data B Determine Number of Unique Signals A->B C Analyze Chemical Shifts (Substituent Effects) A->C D Analyze Integration (Proton Count) A->D E Analyze Multiplicity (J-Coupling) A->E F Propose Initial Assignments B->F C->F D->F E->F G Compare with Reference Compounds / Databases F->G H Perform Confirmatory Experiments (e.g., D2O Shake, 2D NMR) F->H if ambiguous I Finalize Structure & Assignments G->I H->I

Caption: A systematic workflow for NMR structure elucidation and verification.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a systematic approach. The spectrum is characterized by two distinct regions corresponding to its two aromatic rings. The para-substituted phenylboronic acid moiety presents a simple and recognizable pattern of two doublets, driven by the opposing electronic effects of its substituents. The 3-fluorophenoxy ring offers a more complex challenge, with four unique proton signals whose chemical shifts and multiplicities are governed by the interplay of induction, resonance, and both H-H and H-F spin-spin coupling. By breaking down the molecule into its constituent parts, comparing it to simpler analogues, and applying foundational NMR principles, a confident and validated spectral interpretation can be achieved.

References

A Researcher's Guide to Predicting 13C NMR Chemical Shifts in Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Substituent Effects in Drug Discovery and Development

In the landscape of modern drug discovery and organic synthesis, phenylboronic acids stand as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures necessitates a profound understanding of their structural and electronic properties. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a high-resolution window into the carbon framework of these molecules. However, the interpretation of ¹³C NMR spectra of substituted phenylboronic acids can be a nuanced task, heavily influenced by the electronic nature of the substituents on the phenyl ring.

This guide provides an in-depth comparison of the expected ¹³C NMR chemical shifts for a range of substituted phenylboronic acids. By leveraging experimental data and established principles of physical organic chemistry, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to predict, interpret, and utilize these spectral fingerprints with confidence.

The Influence of Phenyl Substituents on ¹³C NMR Chemical Shifts: A Tale of Induction and Resonance

The chemical shift of a given carbon nucleus in a substituted phenylboronic acid is a sensitive probe of its local electronic environment. Substituents on the phenyl ring exert their influence through a combination of inductive and resonance (mesomeric) effects, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the aromatic carbon signals.

A systematic analysis of ¹³C NMR data for a series of para-substituted phenylboronic acids reveals predictable trends that correlate well with the electronic properties of the substituent. These trends are best understood by examining the substituent-induced chemical shifts (SCS), which is the difference in chemical shift between a carbon in the substituted compound and the corresponding carbon in the unsubstituted phenylboronic acid.

Key Observations from Experimental Data:

A comprehensive analysis of the ¹³C NMR data for various para-substituted phenylboronic acids allows for the following generalizations:

  • Ipso-Carbon (C1): The carbon atom directly attached to the boronic acid group (C1) often presents a challenge in detection due to quadrupolar relaxation caused by the adjacent boron nucleus, which can lead to a broadened and low-intensity signal.[1] Its chemical shift is sensitive to the substituent at the para position, though the effect is not always straightforward due to the interplay of various factors.

  • Ortho-Carbons (C2/C6): The chemical shifts of the ortho carbons are significantly influenced by the inductive effects of the substituent. Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups lead to an upfield shift.

  • Meta-Carbons (C3/C5): The meta carbons are less affected by resonance effects and are primarily influenced by the inductive effect of the substituent. The magnitude of the chemical shift changes at the meta position is typically smaller than at the ortho and para positions.

  • Para-Carbon (C4): The chemical shift of the para carbon is highly sensitive to the resonance effects of the substituent. Strong π-donating groups (e.g., -OCH₃, -NH₂) cause a significant upfield shift (increased shielding), whereas π-accepting groups (e.g., -NO₂, -CN) lead to a pronounced downfield shift (deshielding). This strong correlation with resonance effects makes the para-carbon chemical shift a valuable indicator of the electronic nature of the substituent.

Comparative Data of ¹³C NMR Chemical Shifts for para-Substituted Phenylboronic Acids

To provide a practical reference, the following table summarizes the experimental ¹³C NMR chemical shifts for a selection of para-substituted phenylboronic acids. All data is reported in parts per million (ppm) relative to a standard reference.

Substituent (X)C1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)
-H~134.8~130.1~128.2~134.8
-OCH₃~159.9~136.6~113.8~125.8
-CH₃~138.2~136.0~128.4~134.9
-Cl~137.9~136.2~128.6~132.8
-NO₂~140.0~135.8~123.0~149.0

Note: The chemical shift of the ipso-carbon (C1) can be difficult to observe and may not always be reported.

Visualizing Substituent Effects

The interplay of inductive and resonance effects can be visualized to better understand their impact on the electron density of the aromatic ring and, consequently, the ¹³C NMR chemical shifts.

Caption: Influence of electron-donating and withdrawing groups on aromatic carbons.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Phenylboronic Acids

Obtaining clean and reproducible ¹³C NMR spectra of phenylboronic acids requires careful attention to experimental parameters. The propensity of boronic acids to form cyclic anhydride trimers (boroxines) upon dehydration can lead to broadened signals and complex spectra.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the substituted phenylboronic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice due to its ability to break up boroxine aggregates.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for observing quaternary carbons, including the often-problematic ipso-carbon.

    • Number of Scans: 1024 scans or more are typically required to achieve an adequate signal-to-noise ratio for ¹³C, especially for the ipso-carbon.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and set the reference (e.g., the central peak of the DMSO-d₆ septet to 39.52 ppm).

Workflow for ¹³C NMR Data Acquisition of Phenylboronic Acids

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve params Set Spectrometer Parameters (Pulse Program, SW, AQ, D1, NS) dissolve->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference ft->phase_ref analyze Analyze Spectrum phase_ref->analyze

Caption: Experimental workflow for acquiring ¹³C NMR spectra of phenylboronic acids.

Conclusion

The ¹³C NMR chemical shifts of substituted phenylboronic acids are a powerful tool for structural elucidation and for probing the electronic effects of substituents. By understanding the interplay of inductive and resonance effects, researchers can predict and interpret these spectra with greater accuracy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and effective use of this important class of molecules.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-(3-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of (4-(3-Fluorophenoxy)phenyl)boronic acid, a molecule of significant interest in synthetic chemistry and drug development, particularly as a building block in Suzuki-Miyaura coupling reactions. Understanding its fragmentation patterns is critical for reaction monitoring, impurity profiling, and metabolic studies. This document compares common mass spectrometry techniques, elucidates the chemical rationale behind fragmentation pathways, and provides actionable experimental protocols for researchers.

Introduction: The Analytical Challenge of Arylboronic Acids

This compound is a bifunctional molecule featuring a phenylboronic acid moiety linked to a fluorophenoxy group via an ether bond. This structure presents several key features that dictate its behavior in a mass spectrometer:

  • The Boronic Acid Group: This functional group is acidic and prone to dehydration and cyclization reactions, often forming cyclic trimers known as boroxines, especially under thermal stress. This can complicate data interpretation by obscuring the true molecular weight[1].

  • The Ether Linkage: The C-O bond of the biaryl ether is a primary site for fragmentation.

  • The Fluorophenyl Ring: The presence of a fluorine atom provides a distinct isotopic signature and influences the fragmentation of the aromatic ring.

The choice of ionization technique is paramount, as it determines whether the analysis will yield the molecular ion for confirmation of identity or a rich fragmentation pattern for structural elucidation. We will compare the industry-standard techniques of Electrospray Ionization (ESI) and Electron Ionization (EI), along with Gas Chromatography-Mass Spectrometry (GC-MS) which necessitates a derivatization step.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with high-energy electrons, inducing extensive fragmentation. While often failing to show a molecular ion for fragile molecules, it provides a reproducible "fingerprint" spectrum valuable for structural confirmation.

The primary fragmentation events for this compound under EI are driven by the formation of a radical cation (M+•) and the subsequent cleavage of the weakest bonds.

Key Predicted Fragmentation Pathways:

  • C-O Ether Bond Cleavage: This is a dominant pathway for aryl ethers[2][3]. Cleavage can occur on either side of the oxygen atom, leading to two primary fragment ions.

  • C-B Bond Cleavage: The bond between the phenyl ring and the boron atom can cleave, resulting in the loss of the boronic acid moiety.

  • Fragmentation of the Boronic Acid Group: The boronic acid itself can undergo dehydration (loss of H₂O) or loss of a hydroxyl radical (•OH).

  • Aromatic Ring Fragmentation: Subsequent fragmentation can occur within the aromatic rings, such as the loss of carbon monoxide (CO) from the phenoxy cation or loss of a fluorine radical.

G M [(C₁₂H₁₀BFO₃)]+• Molecular Ion F1 [C₁₂H₈BFO₂]+• Loss of H₂O M->F1 - H₂O F5 [C₁₂H₉FO₂]+• Loss of •OH M->F5 - •OH F6 [C₁₂H₉FO₃]+• Loss of •B M->F6 - •B(OH)₂ F2 [C₆H₄OB(OH)₂]+• F3 [C₆H₅O]+• (Phenoxy radical cation) F4 [C₆H₄F]+• F7 [C₅H₄F]+ F4->F7 - C₂H₂ F6->F2 Ether Cleavage F6->F4 Ether Cleavage G Precursor [C₁₂H₉BFO₃]⁻ Precursor Ion Frag1 [C₁₂H₇BFO₂]⁻ Loss of H₂O Precursor->Frag1 - H₂O Frag2 [C₆H₄F-O]⁻ Fluorophenoxide Precursor->Frag2 Ether Cleavage Frag3 [C₆H₄-B(OH)O]⁻ Precursor->Frag3 Ether Cleavage Frag4 [BO₂]⁻ Precursor->Frag4 High-Energy CID G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Work 1-10 µg/mL Working Solution Stock->Work Dilute LC LC Separation (C18 Column) Work->LC ESI ESI Source (Negative Mode) LC->ESI MS1 MS1 Full Scan (Find Precursor) ESI->MS1 MS2 MS/MS (Fragment Precursor) MS1->MS2 Data Analyze Spectra (Confirm MW & Fragments) MS2->Data

References

A Comparative Guide to the Reactivity of 3-Fluorophenoxy vs. 4-Fluorophenoxy Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Phenylboronic acids bearing fluorinated phenoxy substituents are valuable building blocks, but the seemingly subtle change in the fluorine's position from meta (3-position) to para (4-position) can have profound implications for their reactivity in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling.

This guide provides an in-depth comparison of the reactivity of 3-fluorophenoxy- and 4-fluorophenoxy phenylboronic acid isomers. We will dissect the underlying electronic effects that govern their behavior and provide a robust experimental framework for their direct comparison, empowering you to make informed decisions in your synthetic strategies.

The Decisive Factor: Unpacking the Electronic Effects of Fluorine

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of its substituents. The key step affected is transmetalation, where the aryl group is transferred from boron to the palladium center.[2][3] The rate of this step is sensitive to the Lewis acidity of the boron atom and the nucleophilicity of the aryl group.

Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the aromatic ring.

  • Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density into the pi system of the aromatic ring. This effect is only operative from the ortho and para positions.

The position of the fluorine on the phenoxy ring dictates the balance of these effects, which in turn influences the electronic character of the entire boronic acid molecule.

  • 4-Fluorophenoxy (Para) Isomer: The fluorine atom is in the para position on the phenoxy ring. Here, the strong -I effect is partially counteracted by the +R effect.[4] This results in a moderate electron-withdrawing character for the 4-fluorophenoxy group.

  • 3-Fluorophenoxy (Meta) Isomer: The fluorine atom is in the meta position. From this position, the +R effect cannot be exerted on the phenoxy ring. Therefore, the electron-withdrawing -I effect dominates almost exclusively.[4][5] This makes the 3-fluorophenoxy group a significantly stronger electron-withdrawing substituent compared to its para counterpart.

This difference is quantitatively captured by their Hammett Substituent Constants (σ) , which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing character.

Substituent PositionHammett Constant (σ)Dominant Electronic EffectPredicted Impact on Boronic Acid
Fluorine at Meta-Position σm = +0.34[6]Strong Inductive (-I)Increased Lewis Acidity
Fluorine at Para-Position σp = +0.06[6]Inductive (-I) offset by Resonance (+R)Mildly Increased Lewis Acidity

The stronger electron-withdrawing nature of the 3-fluorophenoxy group is expected to increase the Lewis acidity of the boron center.[7] While this can facilitate the formation of the boronate complex required for transmetalation, it also increases the risk of an undesired side reaction: protodeboronation , where the C-B bond is cleaved by a proton source.[7][8]

Experimental Design for a Head-to-Head Reactivity Comparison

To empirically validate the theoretical differences, a controlled, parallel experiment is essential. The following protocol for a Suzuki-Miyaura coupling reaction is designed to provide a clear comparison of the two isomers' performance.

Workflow for Comparative Reactivity Study

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Comparison prep_reagents Prepare Stock Solutions: - Aryl Bromide in Dioxane - Base (K₂CO₃) in Water prep_boronic Weigh Isomers into Separate Reaction Vials: - Vial A: 3-Fluorophenoxy isomer - Vial B: 4-Fluorophenoxy isomer prep_reagents->prep_boronic setup To each vial, add: - Aryl Bromide Solution - Pd Catalyst & Ligand - Dioxane (Solvent) prep_boronic->setup purge Seal vials and purge with Inert Gas (Argon) setup->purge add_base Add Aqueous Base Solution purge->add_base heat Heat to 85 °C with Vigorous Stirring add_base->heat monitor Monitor Reaction Progress: - TLC or GC-MS at t = 1h, 2h, 4h, 8h heat->monitor workup Quench, Extract, and Purify (Column Chromatography) monitor->workup characterize Characterize Products (NMR, MS) workup->characterize compare Compare Data: - Reaction Time - Isolated Yield (%) - Purity (%) characterize->compare

Caption: General workflow for comparing the reactivity of boronic acid isomers.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a representative experiment for coupling the boronic acid isomers with 4-bromoanisole.

Materials:

  • 4-(3-Fluorophenoxy)phenylboronic acid (Isomer A)

  • 4-(4-Fluorophenoxy)phenylboronic acid (Isomer B)

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In two separate oven-dried Schlenk tubes labeled A and B, add 4-bromoanisole (93.5 mg, 0.50 mmol, 1.0 equiv).

    • To tube A, add 4-(3-fluorophenoxy)phenylboronic acid (127 mg, 0.55 mmol, 1.1 equiv).

    • To tube B, add 4-(4-fluorophenoxy)phenylboronic acid (127 mg, 0.55 mmol, 1.1 equiv).

    • To each tube, add Palladium(II) Acetate (2.2 mg, 0.01 mmol, 2 mol%) and Triphenylphosphine (5.2 mg, 0.02 mmol, 4 mol%).

  • Solvent and Base Addition:

    • Add 4 mL of anhydrous 1,4-dioxane to each tube.

    • Prepare a 2.0 M solution of K₂CO₃ in deionized water. Add 1.0 mL of this solution to each tube.

  • Reaction Execution:

    • Seal the Schlenk tubes and purge with argon for 10 minutes while stirring.

    • Place both tubes in a preheated oil bath at 85 °C.

    • Stir the reaction mixtures vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals until the 4-bromoanisole is consumed.

    • Upon completion, cool the reactions to room temperature.

    • Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the isolated yield and characterize the product by NMR and MS to confirm its identity and purity.

Interpreting the Results: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[9] The electronic differences between the 3-fluoro and 4-fluoro isomers are most likely to manifest during the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition oa_complex Ar-Pd(II)L₂-X label_trans Transmetalation oa_complex->label_trans trans_complex Ar-Pd(II)L₂-Ar' label_re Reductive Elimination trans_complex->label_re label_oa->oa_complex label_trans->trans_complex note Electronic effects of the fluorophenoxy group influence the rate of this step. label_trans->note label_re->pd0 product Ar-Ar' label_re->product aryl_halide Ar-X aryl_halide->label_oa boronic_acid Ar'-B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (OH⁻) boronate->label_trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

Predicted Reactivity Comparison

Based on the electronic principles discussed, we can predict the outcome of the comparative experiment.

Parameter4-(3-Fluorophenoxy)phenylboronic acid4-(4-Fluorophenoxy)phenylboronic acidRationale
Reaction Rate Potentially FasterPotentially SlowerThe higher Lewis acidity of the 3-fluoro isomer may accelerate the rate-limiting transmetalation step.
Yield Variable; may be lowerPotentially Higher & More RobustThe 3-fluoro isomer is more susceptible to competitive protodeboronation, which consumes the starting material and lowers the yield.[7]
Optimal Conditions May require anhydrous conditions or stronger bases (e.g., CsF) to suppress protodeboronation.[8][10]Tolerant of standard aqueous basic conditions.The higher stability of the 4-fluoro isomer makes it more forgiving to a wider range of reaction conditions.

Conclusion and Recommendations

The choice between 3-fluorophenoxy and 4-fluorophenoxy phenylboronic acid is a classic trade-off between potential reactivity and stability.

  • 4-(3-Fluorophenoxy)phenylboronic acid , with its dominant inductive electron withdrawal, is the more electronically activated isomer. This may lead to faster reaction rates under carefully optimized conditions. However, researchers must be vigilant about the increased risk of protodeboronation, which can erode yields. This isomer is best suited for reactions where speed is critical and anhydrous or specialized conditions can be employed.

  • 4-(4-Fluorophenoxy)phenylboronic acid offers a more balanced electronic profile, resulting in greater stability and often more reliable and reproducible outcomes under standard Suzuki-Miyaura conditions.[11][12] It is the more robust and versatile building block, recommended for complex syntheses or when developing scalable processes where consistency is paramount.

Ultimately, the optimal choice depends on the specific synthetic challenge. By understanding the fundamental electronic differences and employing the comparative workflow described, researchers can confidently select the appropriate isomer to achieve their synthetic goals efficiently and effectively.

References

A Senior Application Scientist's Guide to the Comparative Activity of Electronically Different Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose electronic and steric properties can profoundly influence the reaction's outcome. This guide offers an in-depth, objective comparison of the reactivity of phenylboronic acids bearing a range of electron-donating and electron-withdrawing substituents. By understanding these electronic effects, researchers can make more informed decisions in reaction design and optimization, ultimately accelerating the synthesis of novel chemical entities.

The Decisive Role of Electronics in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the arylboronic acid primarily impacts the transmetalation step. In this crucial phase, the organic moiety is transferred from the boron atom to the palladium(II) center. The nucleophilicity of the aryl group on the boronic acid is a key determinant of the rate of this step.

Generally, electron-donating groups (EDGs) on the phenylboronic acid increase the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates a more rapid transmetalation, often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aryl group less nucleophilic and potentially slowing the transmetalation step. However, the interplay of these electronic effects with other reaction parameters, such as the choice of catalyst, ligand, and base, can lead to more complex reactivity patterns.

Comparative Performance: A Quantitative Look at Substituted Phenylboronic Acids

To illustrate the impact of electronics on Suzuki-Miyaura coupling efficiency, the following table summarizes the yields for the reaction of various para-substituted phenylboronic acids with 4-bromoanisole under analogous, though not identical, conditions. It is crucial to note that direct yield comparisons across different studies should be made with caution due to variations in reaction parameters.

Phenylboronic Acid Substituent (para-)Substituent TypeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
-OCH₃Electron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95[2]
-CH₃Electron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~94[2]
-HNeutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~92[2]
-FWeakly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90[2]
-ClElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~88[2]
-NO₂Strongly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95[2]

Note: The yields presented are representative and have been collated from various sources. For rigorous comparison, it is recommended to perform a side-by-side experimental evaluation under identical conditions as detailed in the protocol below.

Experimental Protocol: A Self-Validating System for Comparative Analysis

To enable researchers to conduct their own rigorous comparative studies, the following detailed protocol is provided for the Suzuki-Miyaura coupling of a model aryl halide, 4-bromoanisole, with a series of electronically diverse phenylboronic acids.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid, 4-methylphenylboronic acid, phenylboronic acid, 4-chlorophenylboronic acid, 4-nitrophenylboronic acid) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water (Degassed)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the respective substituted phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (e.g., 2, 4, 8, and 12 hours for kinetic analysis).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Visualizing the Process

To further elucidate the experimental and mechanistic frameworks, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_complex->Product ArX Ar-X (Aryl Halide) ArX->OA_complex ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants, Catalyst, Ligand, & Base in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvents Add Anhydrous Toluene & Degassed Water inert->solvents react Heat to 100°C & Stir solvents->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Cool, Dilute, & Perform Aqueous Work-up monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify analyze Characterize Product & Determine Yield purify->analyze

Caption: A generalized experimental workflow for the comparative Suzuki-Miyaura coupling study.

Conclusion and Future Perspectives

The electronic character of substituents on phenylboronic acids plays a critical, and often predictable, role in the efficiency of the Suzuki-Miyaura cross-coupling reaction. While electron-donating groups generally accelerate the key transmetalation step, leading to higher yields, this guide demonstrates that with appropriate optimization of reaction conditions, a wide array of electronically diverse boronic acids can be successfully employed. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses, ensuring the generation of reliable and internally consistent data. As the demand for novel and complex molecular architectures continues to grow across the chemical sciences, a fundamental understanding of these structure-activity relationships will remain paramount for the efficient and rational design of synthetic strategies.

References

analytical techniques for determining the purity of synthesized boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Techniques for Determining the Purity of Synthesized Boronic Acids

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable building blocks. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and advanced materials industries.[1] The success of these intricate syntheses, however, is not merely dependent on the reaction conditions; it is fundamentally governed by the purity of the boronic acid starting material.[1]

Impurities, even at trace levels, can have cascading and detrimental effects. They can poison the sensitive palladium catalysts, generate unwanted and difficult-to-remove side products, reduce reaction yields, and compromise the safety and efficacy of the final product, particularly in active pharmaceutical ingredients (APIs).[1] Boronic acids themselves present unique analytical challenges. They are known to be hygroscopic and possess a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This inherent instability necessitates a robust and multi-faceted analytical strategy to accurately and reliably determine purity.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized boronic acids. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals design self-validating analytical systems for these crucial reagents.

Chapter 1: Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are the first line of defense in analyzing a newly synthesized boronic acid. They provide rich structural information, confirming the identity of the target compound and offering a first look at any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, and boronic acids are no exception. A combination of ¹H, ¹³C, and the boron-specific ¹¹B NMR experiments provides an unambiguous confirmation of the molecular structure.

The Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and structure. For boronic acids, ¹¹B NMR is uniquely informative, as it directly probes the boron atom at the heart of the functional group.[4][5] The chemical shift in ¹¹B NMR can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species that may form in the presence of diols or other coordinating species, providing insights into the compound's reactivity and stability.[6][7]

Common Impurities Detectable by NMR:

  • Residual Solvents: Easily identified by their characteristic chemical shifts and multiplicities.[8]

  • Starting Materials: Unreacted precursors can be readily identified if their spectra are known.

  • Boroxine Anhydrides: The formation of these trimers can lead to broadened signals or the appearance of a distinct set of peaks in both ¹H and ¹¹B NMR spectra.[8] Dissolving the sample in a coordinating solvent like methanol-d4 can often break up the trimer and simplify the spectrum.[8]

Experimental Protocol: NMR Analysis of a Boronic Acid

  • Sample Preparation: Accurately weigh 5-10 mg of the dried boronic acid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Rationale: DMSO-d₆ is often a good first choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton peak can help identify the acidic B(OH)₂ protons. Methanol-d₄ is useful for breaking up boroxine trimers.[8]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values for the target structure and known impurities. The ¹¹B NMR spectrum should ideally show a single, relatively sharp peak for the sp² boron atom, typically in the range of δ 26-30 ppm.[6]

Data Interpretation Summary

NucleusInformation ProvidedTypical Chemical Shift (Phenylboronic Acid)
¹H Provides information on the number, connectivity, and electronic environment of protons. Essential for confirming the organic scaffold.Aromatic: δ 7.0-8.5 ppm; B(OH)₂: broad, δ ~8.0 ppm (in DMSO-d₆)
¹³C Reveals the carbon skeleton of the molecule. The carbon atom attached to boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[9]Aromatic: δ 120-150 ppm; C-B: ~δ 130 ppm (often broad)
¹¹B Directly probes the boron atom. Distinguishes between sp² (boronic acid) and sp³ (boronate) hybridization. Sensitive to anhydride (boroxine) formation.[4][6]sp² Boronic Acid: δ 26-30 ppm; sp³ Boronate: δ 1-7 ppm

Workflow for NMR Analysis of Boronic Acid Purity

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Result prep1 Weigh 5-10 mg of dried sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 acq1 Acquire 1H, 13C, and 11B NMR spectra prep2->acq1 an1 Process Spectra (FT, Phasing, Baseline) acq1->an1 an2 Assign signals to target molecule an1->an2 an3 Identify impurity signals (solvents, boroxines) an2->an3 an4 Integrate signals for relative quantification an3->an4 res1 Structural Confirmation & Purity Assessment an4->res1

Caption: Workflow for NMR-based purity assessment of boronic acids.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a vital technique for confirming the molecular weight of the synthesized boronic acid. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

The Causality Behind the Technique: MS works by ionizing a sample, separating the resulting ions based on their m/z ratio, and detecting them. The challenge with boronic acids is their low volatility and thermal lability.[2] In many MS ionization sources (like Electron Impact, EI), the heat can cause the boronic acid to dehydrate and form its boroxine trimer, which can complicate data interpretation.[10] This is why "soft" ionization techniques, often coupled with liquid chromatography (LC-MS), such as Electrospray Ionization (ESI), are preferred. ESI allows for the ionization of molecules directly from a solution, minimizing thermal decomposition.[11][12]

A key diagnostic feature in the mass spectrum of any boron-containing compound is the presence of two major isotopes: ¹¹B (~80% natural abundance) and ¹⁰B (~20% abundance).[2] This results in a characteristic isotopic pattern for the molecular ion peak (M) and the M-1 peak, providing a clear signature for a boron-containing compound.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the boronic acid (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of water.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • Method:

    • Column: A short C18 column can be used for rapid analysis.

    • Mobile Phase: A simple isocratic or gradient elution with water and acetonitrile (often containing 0.1% formic acid or 10 mM ammonium acetate) is typical.[8]

    • MS Detection: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Analysis: Examine the resulting mass spectrum for the expected molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Look for the characteristic boron isotopic pattern and potential adducts or fragments (e.g., loss of water, [M-H₂O+H]⁺).[8] Also, check for higher mass ions corresponding to the boroxine trimer.

Workflow for Mass Spectrometry Analysis

G sample Prepare dilute solution (10-100 µg/mL) lcms Inject into LC-MS system (ESI source) sample->lcms separation Optional: Chromatographic Separation (C18) lcms->separation ionization Electrospray Ionization (Soft Ionization) separation->ionization detection Mass Analysis (m/z) ionization->detection analysis Interpret Spectrum: - Molecular Ion ([M+H]+, [M-H]-) - Boron Isotopic Pattern - Boroxine Trimer? detection->analysis result Molecular Weight Confirmation analysis->result

Caption: General workflow for LC-MS analysis of boronic acids.

Chapter 2: Chromatographic Techniques for Separation and Quantification

While spectroscopy confirms structure, chromatography excels at separating the target compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most common technique for determining the purity of organic compounds. It separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase.[13]

The Causality Behind the Technique: For boronic acids, Reversed-Phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (like C18) separates compounds based on their hydrophobicity. However, a significant challenge in the RP-HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis or degradation.[14][15] The silica backbone of many HPLC columns has surface silanol groups that can catalyze the hydrolysis of boronate esters back to their corresponding boronic acids.[16] To mitigate this, columns with low silanol activity (e.g., end-capped columns) and careful selection of mobile phase pH are crucial for achieving accurate and reproducible results.[16]

Experimental Protocol: RP-HPLC-UV Purity Method

  • Instrumentation: An HPLC system with a UV detector, pump, and autosampler.

  • Method Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8] A column with low silanol activity is recommended.[16]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[8]

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230-254 nm for aromatic boronic acids).[17]

  • Sample Preparation: Accurately prepare a solution of the boronic acid in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas of all observed components. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Determination

G prep Prepare sample solution (e.g., 1 mg/mL) inject Inject sample into HPLC system prep->inject separate Separation on C18 Reversed-Phase Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate result Quantitative Purity Value calculate->result

Caption: Workflow for quantitative purity analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Ultimate Sensitivity

For detecting and quantifying impurities at very low levels (parts-per-million, ppm), especially those that are potentially mutagenic, LC-MS/MS is the method of choice.[18] Its high sensitivity and selectivity make it indispensable in drug development.[19][20]

The Causality Behind the Technique: LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. After separation on the LC column, compounds are ionized (e.g., by ESI) and enter the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole selects a specific parent ion (the impurity of interest). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion to be detected. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and filters out background noise, enabling quantification at ultra-low levels.[17]

Experimental Protocol: Trace Impurity Analysis by LC-MS/MS

  • Instrumentation: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Method Development:

    • Optimize LC conditions (column, mobile phase, gradient) to achieve good separation of the impurity from the main component.

    • Optimize MS parameters by infusing a standard of the impurity to find the optimal parent and fragment ions (MRM transition) and collision energy.

  • Sample Preparation: Prepare samples and a calibration curve using a certified reference standard of the impurity. An isotopically labeled internal standard is often used to ensure the highest accuracy.[21]

  • Data Acquisition: Run the samples using the optimized LC-MRM method.

  • Quantification: Quantify the impurity by comparing its peak area to the calibration curve. The limit of quantification (LOQ) for boronic acid impurities can be in the low ng/mL to pg/mL range.[19]

Gas Chromatography (GC): A Niche Application

GC separates compounds based on their volatility. Due to the high polarity and low volatility of boronic acids, direct analysis by GC is challenging.[22] The technique is more suitable for analyzing volatile impurities (e.g., residual solvents) or after the boronic acid has been converted into a more volatile derivative.[23]

The Causality Behind the Technique: Derivatization is often required to make boronic acids suitable for GC analysis. This involves reacting the polar B(OH)₂ group with a reagent to form a less polar, more thermally stable, and more volatile ester. This allows the compound to be vaporized in the GC inlet without decomposition.[17][23]

Chapter 3: Classical and Thermal Analysis

Melting Point Analysis: A Quick Purity Check

Melting point is a fundamental physical property of a solid. For a pure crystalline compound, melting occurs over a very narrow temperature range.[24]

The Causality Behind the Technique: Impurities disrupt the crystal lattice of a solid, which typically results in a lowering of the melting point and a broadening of the melting range (melting point depression). Therefore, a sharp melting point close to the literature value is a good indicator of high purity.[25] However, for boronic acids, this technique must be used with caution. The observed "melting point" is often a decomposition point, where the compound dehydrates to form the boroxine anhydride upon heating.[2][26] This can lead to inaccurate and irreproducible measurements. While useful as a quick preliminary check, it should not be relied upon as the sole determinant of purity for boronic acids.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount (1-3 mm) of the finely powdered, dry sample into a capillary tube.[25]

  • Measurement: Place the tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to get an approximate melting temperature, then repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Chapter 4: A Comparative Strategy for Purity Determination

No single technique can provide a complete picture of a boronic acid's purity. A comprehensive assessment requires an orthogonal approach, using multiple techniques that rely on different chemical and physical principles.

Comparison of Analytical Techniques

TechniquePrimary UseSensitivitySelectivityThroughputKey StrengthsKey Limitations for Boronic Acids
NMR Structural Confirmation, Purity ScreenLow-MediumHighLowUnambiguous structure ID, direct observation of Boron via ¹¹B NMR.Not ideal for trace analysis, boroxine formation can complicate spectra.[8]
LC-MS Molecular Weight ID, Impurity ProfileHighHighMediumConfirms MW, detects non-chromophoric impurities.Ionization efficiency can vary, boroxine formation in source is possible.[2][10]
HPLC-UV Quantitative PurityMediumMediumHighRobust, reproducible, widely available, excellent for major components.Requires chromophore, on-column hydrolysis can be an issue.[15][16]
LC-MS/MS Trace-Level QuantificationVery HighVery HighMediumGold standard for genotoxic impurities, excellent sensitivity/selectivity.[19]Requires specialized equipment and expertise, matrix effects can occur.[19]
GC-MS Volatile Impurities, Derivatized AnalytesHighHighHighExcellent for residual solvents and volatile impurities.Requires derivatization for boronic acids, not suitable for thermal labile compounds.[23]
Melting Point Preliminary Purity CheckLowLowHighFast, simple, inexpensive.Often a decomposition point, not a true melting point; unreliable.[2][26]

Recommended Analytical Workflow

A logical and efficient workflow for analyzing a newly synthesized boronic acid begins with broad structural confirmation and progresses to specific, quantitative purity assessment.

G cluster_initial Initial Characterization (Identity & Major Components) cluster_quant Quantitative Purity & Impurity Profiling cluster_trace Trace & Genotoxic Impurity Analysis start Synthesized Boronic Acid nmr NMR Spectroscopy (1H, 13C, 11B) start->nmr lcms LC-MS (Molecular Weight) start->lcms hplc HPLC-UV (Assay/Purity >95%) nmr->hplc lcms->hplc gcms GC-MS (Residual Solvents) hplc->gcms lcmsms LC-MS/MS (Quantify known impurities at ppm levels) hplc->lcmsms If required for pharmaceutical use final Qualified Material for Use hplc->final For general reagent use gcms->final lcmsms->final

Caption: A strategic workflow for the comprehensive analysis of boronic acids.

Conclusion

The determination of purity for synthesized boronic acids is a multi-faceted task that is critical to ensuring the success and reproducibility of subsequent chemical transformations. A thorough understanding of the strengths and limitations of each analytical technique is paramount. While NMR and MS provide indispensable information on structure and molecular weight, chromatographic techniques like HPLC and LC-MS/MS are the cornerstones of accurate quantitative analysis. By employing a strategic and orthogonal analytical approach, researchers can confidently verify the quality of their boronic acids, paving the way for more reliable and successful outcomes in their synthetic endeavors.

References

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